(3-Amino-4,5-difluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHAVKMMVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660491 | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-10-3 | |
| Record name | B-(3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Amino-4,5-difluorophenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-Amino-4,5-difluorophenyl)boronic acid
Abstract
This compound, identified by CAS Number 1072952-10-3, has emerged as a pivotal building block in modern medicinal chemistry and materials science.[1][2][3] Its unique trifunctional architecture—a nucleophilic amino group, a metabolically robust difluorinated aromatic ring, and a versatile boronic acid moiety—offers a powerful toolkit for the synthesis of complex molecular entities. This guide provides an in-depth examination of its chemical properties, a plausible synthetic route with mechanistic insights, key applications in drug discovery, and best practices for its handling and utilization in a laboratory setting. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent for precision synthesis and the creation of novel chemical matter.[2]
Core Chemical and Physical Properties
The utility of any chemical reagent begins with a fundamental understanding of its intrinsic properties. This compound is typically a white to off-white solid, whose stability and reactivity are dictated by its structure.[1] Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 1072952-10-3 | [1][2][3] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1][2][3] |
| Molecular Weight | 172.93 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
Synthesis and Mechanistic Rationale
The synthesis of substituted phenylboronic acids often requires multi-step sequences that carefully manage functional group compatibility. While multiple routes to aminofluorophenylboronic acids exist, a common and illustrative strategy involves a lithium-halogen exchange followed by boronation. This approach provides a high degree of regiocontrol.
A plausible synthetic pathway, adapted from established methodologies for structurally similar compounds, is outlined below.[4][5] The starting material, a suitably protected bromo-difluoroaniline, is crucial. The amine must be protected (e.g., as a Boc or acetamido group) to prevent it from interfering with the highly basic organolithium reagent used in the subsequent step.
Caption: Role of the title compound in a generalized Suzuki-Miyaura cross-coupling reaction.
Strategic Advantages in Medicinal Chemistry
The specific structural features of this molecule offer distinct advantages for drug design:
-
Fluorine Atoms: The inclusion of fluorine atoms can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to enzymatic oxidation. Fluorination also modulates properties like lipophilicity and receptor binding affinity, which are critical for bioavailability and potency. * Amino Group: The primary amine serves as a crucial synthetic handle. It can be readily acylated, alkylated, or used in other transformations to build out the molecular structure, attach linkers, or introduce pharmacologically relevant groups. [4]* Boronic Acid Moiety: Beyond its role in coupling reactions, the boronic acid functional group itself is a valuable pharmacophore. Its Lewis acidic nature allows it to form reversible covalent bonds with diols or the active site serine/threonine residues of certain enzymes. [6][7]This principle is famously exploited in the proteasome inhibitor drug Bortezomib (Velcade®), a boronic acid-containing therapeutic used to treat multiple myeloma. [8][6][9]
Safety, Handling, and Storage
As with all laboratory reagents, proper handling of this compound is paramount for ensuring safety and maintaining the integrity of the compound. The following protocols are based on safety data sheets for similar aminophenylboronic acids. [10][11][12]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields. [10]* Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary. [10]* Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust. [11][12]
Storage and Stability
-
Temperature: Recommended storage is at 2-8°C. [2]* Atmosphere: Phenylboronic acids can be sensitive to air and moisture. [11][13]Store the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). [11][13]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [11][13]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [11][12]* In Case of Skin Contact: Wash off immediately with plenty of soap and water. [11]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [10][11][12]* If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice. [12]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura reaction. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 3'-Amino-4',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile.
Reaction Scheme: this compound + 4-bromobenzonitrile → 3'-Amino-4',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
4-bromobenzonitrile (1.05 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-bromobenzonitrile.
-
Rationale: A flame-dried flask ensures that no adsorbed water is present, which can interfere with the catalytic cycle.
-
-
Reagent Addition: Add potassium carbonate followed by the palladium catalyst, Pd(PPh₃)₄.
-
Rationale: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The palladium catalyst is the core of the reaction, facilitating the bond formation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it. An inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be sparged with argon for 10-15 minutes.
-
Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is often necessary to dissolve the inorganic base. Sparging removes dissolved oxygen.
-
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Rationale: This is a standard aqueous workup to separate the organic product from the inorganic salts and water-soluble components.
-
-
Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a drying agent that removes the last traces of water.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Rationale: Chromatography is necessary to remove unreacted starting materials, catalyst residues, and any side products, providing the final compound in high purity.
-
Conclusion
This compound is more than a mere chemical; it is a strategic tool for molecular design. Its carefully arranged functional groups provide chemists with multiple avenues for constructing complex architectures with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to fully exploit its potential in the ongoing quest for novel therapeutics and advanced materials.
References
-
This compound Price. (2026, January 6). Autech Industry Co.,Limited. [Link]
-
3-AMINO-4,5-DIFLUOROPHENYLBORONIC ACID | 1072952-10-3. (2025, July 16). ChemicalBook. [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). Autech Industry Co.,Limited. [Link]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2023, July 19). Molecules. [Link]
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7715-7718. [Link]
-
Buy 3-Amino-4-fluorophenylboronic acid | Boron Molecular. (n.d.). Boron Molecular. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022, April 29). Molecules. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021, September 24). Molecules. [Link]
- Synthetic method for 3-amino-4-fluorophenylboronic acid. (2016, August 24).
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021, November 29). Pharmaceuticals. [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. (2003, January 1). ResearchGate. [Link]
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(3-Amino-4,5-difluorophenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-Amino-4,5-difluorophenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a sophisticated chemical building block essential for advanced organic synthesis. We will delve into its core properties, validated synthesis protocols, and its pivotal role in the development of novel therapeutics, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
Core Molecular Profile
This compound is a trifunctional reagent, featuring a boronic acid moiety, an aniline-like amino group, and a vicinal difluoro substitution pattern on the phenyl ring. This unique combination of functional groups makes it an exceptionally versatile tool for introducing a synthetically adaptable, fluorinated aniline fragment into complex molecular architectures. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the phenyl ring and the reactivity of the adjacent functional groups, a feature astutely exploited in medicinal chemistry.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and material handling.
| Property | Value | Reference |
| Molecular Weight | 172.93 g/mol | [1] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1] |
| CAS Number | 1072952-10-3 | [1] |
| Appearance | Powder | [2] |
| SMILES Notation | B(C1=CC(=C(C(=C1)F)F)N)(O)O | [1] |
Molecular Structure
The structural arrangement of the functional groups is key to the reagent's utility. The boronic acid group is the reactive handle for cross-coupling, the amino group offers a site for further derivatization (e.g., amidation, alkylation), and the difluoro motif provides a means to fine-tune pharmacokinetic properties in drug candidates.
Caption: Recommended workflow for the synthesis of the target compound.
Experimental Protocol: Palladium-Catalyzed Borylation
This protocol details the final, critical step of the synthesis: the conversion of 3-bromo-2-fluoroaniline to the target boronic acid. This Miyaura borylation is a well-established and high-yielding transformation.
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-2-fluoroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture thoroughly by bubbling nitrogen through it for 20-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.03 eq) to the reaction mixture under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup and Hydrolysis: Cool the reaction to room temperature. Add water and stir for 1-2 hours to hydrolyze the pinacol boronate ester to the desired boronic acid.
-
Purification: Acidify the aqueous layer with 2M HCl to precipitate the product. Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., water/ethanol) to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Chemical Reactivity and Key Applications in Drug Discovery
The primary utility of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. [1][3]This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds, which are prevalent in pharmaceuticals. [4][5]
The Suzuki-Miyaura Coupling Mechanism
The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays its crucial role during transmetalation, where the organic group (the 3-amino-4,5-difluorophenyl moiety) is transferred from boron to the palladium center. The presence of a base is essential for activating the boronic acid to facilitate this step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Use in Medicinal Chemistry
The incorporation of the 3-amino-4,5-difluorophenyl moiety is a deliberate strategy in drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate. * Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the nearby amino group, altering its basicity and ionization state at physiological pH. This can be used to optimize target binding and cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the potency of the drug.
-
Synthetic Handle: The free amino group provides a convenient point for diversification, allowing chemists to attach various side chains to explore the structure-activity relationship (SAR) of a lead compound.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a typical coupling between this compound and a heteroaryl chloride, a common transformation in pharmaceutical synthesis.
-
Reactant Preparation: In a microwave vial, combine the heteroaryl chloride (1.0 eq), this compound (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst System: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst. The choice of catalyst and ligand is crucial and often depends on the specific substrates. [6]3. Solvent Addition: Add a solvent mixture, typically an organic solvent and water (e.g., dioxane/water 4:1). The aqueous phase is essential for activating the boronic acid with the base.
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-60 minutes. Microwave heating often accelerates the reaction, leading to shorter reaction times and cleaner product profiles.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.
Hazard Identification
This compound, like many arylboronic acids, is classified with the following hazards. [7][8][9][10]
| Hazard Statement | GHS Code | Description |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves. [8][9][11]* Storage Conditions: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark, and dry place, with a recommended temperature of 2-8°C to maintain long-term stability and efficacy. [1]* Incompatibilities: Avoid contact with strong oxidizing agents. [8][10]
Conclusion
This compound is more than a simple chemical; it is a precision tool for molecular construction. Its well-defined structure provides a reliable entry point for introducing a strategically functionalized and fluorinated aromatic ring, which is of high value in the iterative process of drug design and optimization. The robust synthetic routes to this compound and its predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable reagent for researchers and scientists dedicated to developing the next generation of pharmaceuticals.
References
- Vertex AI Search. (2026). Key Product Properties and Specifications for this compound.
- Sigma-Aldrich. 4-Fluorophenylboronic acid Properties.
- PubChem. 3-Aminophenylboronic acid - GHS Classification.
- Hyma Synthesis Pvt. Ltd. Custom Synthesis of Complex Chemicals.
- Boron Molecular. 3-Amino-4-fluorophenylboronic acid.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. Synthetic method for 3-amino-4-fluorophenylboronic acid. CN104530107A.
- Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Fisher Scientific. Safety Data Sheet for 3,5-Difluorophenylboronic acid.
- Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.
- PubMed Central.
- TCI Chemicals. Safety Data Sheet for 2,3-Difluorophenylboronic Acid.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction.
- ResearchGate.
- Thermo Fisher Scientific. Safety Data Sheet for 2,4-Difluorophenylboronic acid.
- Tetrahedron Letters. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- OCELOT.
- PubMed Central. Organoborane coupling reactions (Suzuki coupling).
- ResearchG
- Fisher Scientific. Safety Data Sheet for 3,4-Difluorophenylboronic acid.
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(3-Amino-4,5-difluorophenyl)boronic acid structure
An In-Depth Technical Guide to (3-Amino-4,5-difluorophenyl)boronic acid: A Strategic Building Block in Modern Drug Discovery
Introduction
This compound is a highly functionalized arylboronic acid that has emerged as a significant building block in the field of medicinal chemistry. Its unique structure, featuring a trifunctional aromatic ring, combines the versatile reactivity of a boronic acid with the property-modulating effects of fluorine atoms and an amino group. The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, tune lipophilicity, and improve binding affinity by altering the electronic properties of a molecule.[1][2][3] Simultaneously, the boronic acid moiety is not only a crucial handle for carbon-carbon bond formation via cross-coupling reactions but can also act as a pharmacophore itself, capable of forming reversible covalent interactions with biological targets.[4]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a plausible and detailed synthetic route, robust characterization methodologies, and a field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern pharmaceutical synthesis.[5]
Molecular Profile and Physicochemical Properties
The utility of this compound in a synthetic workflow is dictated by its inherent chemical properties. The electron-withdrawing nature of the two adjacent fluorine atoms significantly influences the electronics of the phenyl ring and the acidity of the boronic acid group. This increased Lewis acidity, compared to non-fluorinated analogs, can be crucial for its reactivity and interactions with biological targets.[6] The meta-amino group, an electron-donating group, further modulates the ring's electronic character and provides a key vector for further functionalization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1072952-10-3 | [7] |
| Molecular Formula | C₆H₆BF₂NO₂ | [7] |
| Molecular Weight | 172.93 g/mol | [7] |
| Appearance | Typically an off-white to light-colored solid | General Knowledge |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light and moisture | [7] |
The interplay of these functional groups makes the compound a precisely designed tool. The fluorine atoms can enhance binding to target proteins through non-canonical interactions and block sites of metabolic attack, while the amino group can serve as a hydrogen bond donor or a point of attachment for linkers and other pharmacophoric elements.[1][8]
Synthesis and Purification
While multiple specific synthetic routes may exist, a robust and logical pathway can be constructed based on established organometallic methodologies, analogous to the synthesis of similar fluorinated aminophenylboronic acids.[9][10] The proposed route begins with the commercially available precursor, 1-bromo-3,4-difluoro-5-nitrobenzene, and proceeds through a reduction followed by a lithium-halogen exchange and borylation.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Reduction of 1-Bromo-3,4-difluoro-5-nitrobenzene
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-3,4-difluoro-5-nitrobenzene (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).
-
Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~1.0 eq). The ammonium chloride serves to activate the iron surface and buffer the reaction.
-
Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 5-bromo-2,3-difluoroaniline. This intermediate can be purified by column chromatography if necessary.
Step 2: Borylation via Lithium-Halogen Exchange
-
Self-Validation System: All glassware must be flame-dried under a high vacuum and the reaction must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediate. Anhydrous solvents are critical.
-
Dissolve the purified 5-bromo-2,3-difluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.
-
Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure regioselective lithium-halogen exchange over deprotonation of the amine.
-
Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, maintaining the internal temperature below -70°C. Stir for 30-60 minutes at -78°C.
-
In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, ~1.2 eq) in anhydrous THF and cool to -78°C.
-
Transfer the generated aryllithium species into the triisopropyl borate solution via cannula. The use of an electrophile at low temperature traps the desired intermediate.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl) at 0°C. The hydrolysis of the boronate ester to the final boronic acid is pH-dependent and requires acidic conditions.
-
Extract the product with an organic solvent. The crude this compound can be purified by recrystallization or careful column chromatography on silica gel.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the final compound. A combination of spectroscopic techniques provides a complete profile of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (6.0-7.5 ppm) will show complex splitting patterns due to H-H and H-F couplings. A broad singlet for the B(OH)₂ protons (variable shift) and a broad singlet for the NH₂ protons will be present.[11] |
| ¹³C NMR | Aromatic carbons observed between 100-160 ppm. Carbons bonded to fluorine will exhibit large ¹JCF coupling constants. The carbon attached to the boron atom will show a broad signal.[12] |
| ¹⁹F NMR | Two distinct signals in the aromatic fluorine region, each showing coupling to protons and potentially to each other.[13] |
| ¹¹B NMR | A single, characteristically broad signal is expected between 28-33 ppm for the trigonal planar sp²-hybridized boron atom.[12][13] |
| FT-IR | Characteristic peaks for N-H stretching (~3300-3500 cm⁻¹), a broad O-H stretch from the boronic acid (~3200-3400 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[11][14] |
| LC-MS | A primary peak corresponding to the [M+H]⁺ ion, confirming the molecular weight of 172.93 Da. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals, particularly in kinase inhibitors.[5][15][16]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic heteroaryl chloride (Het-Cl), a common step in the synthesis of kinase inhibitors.[17][18]
-
Self-Validating System: The reaction must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalytic species is oxygen-sensitive. Degassing the solvent is a critical step to ensure catalyst longevity and reaction efficiency.
Materials:
-
This compound (1.2-1.5 eq)
-
Heteroaryl chloride (Het-Cl) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), the base (2.0 eq), the palladium precatalyst, and the ligand.
-
Causality: A bulky, electron-rich phosphine ligand (e.g., SPhos) is chosen because it promotes the challenging oxidative addition of the electron-rich heteroaryl chloride and accelerates the rate-limiting reductive elimination step, leading to higher yields and faster reactions.[17]
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final coupled product.
Handling, Storage, and Safety
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] The compound is sensitive to moisture and light. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
-
Safety: Boronic acids are generally considered to have low toxicity, but all chemicals should be handled with care.[15] Consult the Material Safety Data Sheet (MSDS) for specific hazard information.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides a direct entry into valuable chemical space for drug discovery. Its trifunctional nature offers a powerful combination of a versatile coupling handle, property-enhancing fluorine atoms, and a modifiable amino group. Understanding its synthesis, characterization, and reactivity, particularly within the context of the Suzuki-Miyaura coupling, empowers medicinal chemists to efficiently construct novel molecular architectures, accelerating the development of next-generation therapeutics, especially in areas like oncology and inflammatory diseases.
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
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Bandyopadhyay, A., et al. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 57(55), 6703-6722. Available at: [Link]
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Singh, A., et al. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 15(11), 1368. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES. Organic Syntheses, 79, 176. Available at: [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7999-8001. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
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Ali, I., et al. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). RSC Medicinal Chemistry, 14(9), 1629-1661. Available at: [Link]
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Wang, C., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1930–1937. Available at: [Link]
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Cinar, M., & Kurt, M. (2015). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1081, 231-244. Available at: [Link]
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Introduction: The Emergence of Fluorinated Arylboronic Acids in Modern Chemistry
An In-depth Technical Guide to (3-Amino-4,5-difluorophenyl)boronic Acid: Properties, Synthesis, and Applications
The field of medicinal chemistry has seen a significant rise in the use of organoboron compounds, particularly boronic acids, as indispensable tools in drug discovery and development.[1][2] Their unique ability to form reversible covalent bonds, coupled with their stability and versatile reactivity, has led to the successful development of several FDA-approved drugs.[2] Within this class, functionalized arylboronic acids are of paramount importance, serving as key building blocks in carbon-carbon bond-forming reactions like the Nobel prize-winning Suzuki-Miyaura cross-coupling.[3]
This compound is a sophisticated reagent that stands at the intersection of several key strategic areas in molecule design. Its structure combines three critical pharmacophoric elements: a reactive boronic acid moiety, an aniline-type amino group that serves as a versatile synthetic handle, and a vicinal difluoro substitution pattern on the phenyl ring. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, characterization, and critical applications of this compound.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective use. This compound is a solid material whose key characteristics are summarized below. The strategic placement of electron-withdrawing fluorine atoms is known to decrease the pKa of the boronic acid, which can be advantageous for reactions or biological interactions occurring at physiological pH.[5]
| Property | Value | Reference |
| CAS Number | 1072952-10-3 | [4] |
| Molecular Formula | C₆H₆BF₂NO₂ | [4] |
| Molecular Weight | 172.93 g/mol | [4] |
| Appearance | Typically an off-white to light-colored powder | Inferred from related compounds |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light and moisture | [4] |
| pKa (Predicted) | Lower than phenylboronic acid (~8.8) due to electron-withdrawing fluorine atoms | [5] |
| Solubility | Generally soluble in methanol, DMSO, and other polar organic solvents | General chemical knowledge |
Synthesis and Purification Workflow
The proposed workflow involves a directed ortho-metalation followed by borylation. This strategy leverages the directing ability of a protected amine group to achieve regioselective installation of the boronic acid moiety.
Hypothetical Synthesis Protocol
Step 1: Protection of the Amine (Acetylation)
-
Rationale: The acidic proton of the aniline is incompatible with the organolithium reagents used in the subsequent borylation step. Acetylation provides a stable protecting group that also serves as a potent directed metalation group.
-
To a solution of 3,4-difluoroaniline in dichloromethane (DCM), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,4-difluorophenyl)acetamide.
Step 2: Directed Ortho-Metalation and Borylation
-
Rationale: The acetamide group directs the deprotonation to the C2 position (ortho to the amide). The resulting aryllithium species is a powerful nucleophile that can be trapped with a boron electrophile like triisopropyl borate.
-
Dissolve the N-(3,4-difluorophenyl)acetamide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 equivalents) dropwise, maintaining the temperature below -70°C. A color change is typically observed.
-
Stir the mixture at -78°C for 2 hours to ensure complete metalation.
-
Add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Rationale: Acidic workup simultaneously hydrolyzes the borate ester to the desired boronic acid and removes the acetyl protecting group to reveal the free amine.
-
Cool the reaction mixture to 0°C and slowly add 2 M HCl.
-
Stir vigorously for 4-6 hours until hydrolysis and deprotection are complete (monitor by LC-MS).
-
Extract the aqueous layer with ethyl acetate to remove organic impurities.
-
Adjust the pH of the aqueous layer to ~6-7 with a base (e.g., NaOH) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic route to this compound.
Purification and Handling Considerations
A common challenge with boronic acids is their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[7] This can complicate purification and characterization.
-
Self-Validating Protocol: Successful purification is validated by sharp, well-resolved peaks in NMR spectroscopy and a single major peak in LC-MS. The presence of broad signals or multiple boron-containing species may indicate boroxine formation.
-
Expert Insight: To circumvent this, boronic acids are often converted to more stable derivatives, such as pinacol esters, for purification via silica gel chromatography.[3][7] The free boronic acid can be regenerated by subsequent hydrolysis if needed.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the structure and purity of the final compound.
-
¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, showing coupling to each other and to the adjacent fluorine atoms. The broad singlet for the -NH₂ protons and the boronic acid -OH protons will also be present, though the latter may be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display six unique aromatic signals. The carbon atom directly attached to the boron will have a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. C-F coupling will be observable for the fluorine-bearing carbons.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected, corresponding to the two inequivalent fluorine atoms at the C4 and C5 positions.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the molecular formula C₆H₆BF₂NO₂.
Core Applications and Reaction Mechanisms
The true value of this compound lies in its utility as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. This compound serves as the organoboron nucleophile, which couples with an organohalide or triflate electrophile.
Typical Experimental Protocol:
-
To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Heat the reaction mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality and Strategic Advantages:
-
Orthogonality: The boronic acid and amino functionalities provide two orthogonal reaction sites. The boronic acid can participate in Suzuki coupling, while the amino group can be used for subsequent amide bond formation, reductive amination, or diazotization reactions. This allows for the rapid build-out of molecular complexity.
-
Electronic Tuning: The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can facilitate the transmetalation step in the Suzuki-Miyaura cycle.[9] This enhanced reactivity makes it a reliable coupling partner.
Safety, Handling, and Storage
As with all chemical reagents, proper handling is paramount to ensure safety. The information below is synthesized from safety data sheets for structurally related arylboronic acids.[10][11][12][13]
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.[10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[11]
Recommended Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[10]
-
Skin Protection: Wear a lab coat or other protective clothing.[11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[10]
Storage and Stability:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
It is sensitive to moisture and light.
Conclusion
This compound is a high-value, multifunctional building block for advanced organic synthesis. Its unique combination of a reactive boronic acid, a versatile amino handle, and a difluorinated aromatic core makes it an exceptionally powerful tool for constructing complex molecules with tailored properties. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, reactivity, and handling requirements is the first step toward unlocking its full synthetic potential.
References
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- Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176.
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¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
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3-Cyano-4-fluorophenylboronic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Cas 156545-07-2, 3,5-Difluorophenylboronic acid. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]
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(3-Amino-4,5-difluorophenyl)boronic acid synthesis
An In-depth Technical Guide to the Synthesis of (3-Amino-4,5-difluorophenyl)boronic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for creating novel therapeutics with enhanced properties. This compound has emerged as a critical reagent, valued for its unique trifunctional nature: a nucleophilic amino group, a synthetically versatile boronic acid moiety, and a difluorinated phenyl ring.[1] This combination makes it an invaluable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1]
The fluorinated phenyl ring is particularly significant. The introduction of fluorine can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its target protein. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds.[2][3][4] The amino group provides a convenient handle for further functionalization, allowing for the construction of amides, sulfonamides, and other key pharmacophoric elements. The dual utility of boronic acids, both as synthetic tools and as potential pharmacophores in their own right (e.g., in enzyme inhibitors), underscores their importance in medicinal chemistry.[4][5][6][7]
This guide provides a detailed exploration of the primary synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, step-by-step protocols, and purification strategies essential for researchers in organic synthesis and drug development.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound. Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides).
| Property | Value | Reference |
| CAS Number | 1072952-10-3 | [1] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1] |
| Molecular Weight | 172.93 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [1] |
Core Synthetic Strategies: A Mechanistic Evaluation
The synthesis of this compound can be approached through several distinct strategies. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions.
Strategy 1: Palladium-Catalyzed Borylation of an Aryl Halide
This is arguably the most prevalent and versatile approach, leveraging the power of the Suzuki-Miyaura coupling reaction. The core principle involves the reaction of a pre-functionalized aryl halide with a diboron reagent in the presence of a palladium catalyst.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] This is followed by transmetalation with a boronate species (formed by the reaction of the diboron reagent with a base) and concludes with reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst.[2][3] A key consideration is the potential for the free amino group to coordinate with the palladium center, which can inhibit catalysis. Therefore, protection of the amine is often a necessary preliminary step.
Figure 1: General workflow for the synthesis via Pd-catalyzed borylation.
Strategy 2: Functional Group Interconversion from a Nitro-Arylboronic Acid
An alternative route involves the synthesis of a precursor, 4,5-difluoro-3-nitrophenylboronic acid, followed by the chemical reduction of the nitro group to the desired amine.
Causality and Mechanistic Insight: This strategy is advantageous if the nitro-substituted starting material is more accessible or cost-effective. The reduction of an aromatic nitro group is a robust and high-yielding transformation. Common methods include:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium-on-carbon (Pd/C) catalyst. This is a clean method, but care must be taken as the boronic acid group can sometimes be sensitive.
-
Metal-Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[8] This is a classic, cost-effective method suitable for large-scale synthesis.
The primary challenge is to ensure the boronic acid moiety remains intact during the reduction process.
Strategy 3: Halogen-Metal Exchange and Borylation
This classical organometallic approach involves the conversion of an aryl halide directly into an organometallic species, which is then trapped with a boron electrophile.
Causality and Mechanistic Insight: The reaction is initiated by treating the aryl halide (e.g., 5-bromo-2,3-difluoroaniline, often with the amine protected) with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures (typically -78 °C).[9][10] This effects a halogen-metal exchange, generating a highly reactive aryllithium intermediate. This potent nucleophile then attacks the electrophilic boron atom of a borate ester (e.g., trimethyl borate or triisopropyl borate).[9][10] The reaction is quenched and hydrolyzed with aqueous acid to yield the final boronic acid.[9] The stringent anhydrous and low-temperature conditions are critical to prevent side reactions, such as protonation of the aryllithium by any available acidic protons.
Figure 2: Key steps in the Halogen-Metal Exchange borylation route.
Detailed Experimental Protocol: A Case Study
The following protocol is a representative example based on the palladium-catalyzed borylation of a protected bromoaniline, adapted from established methodologies.[8][9][11]
Part 1: Protection of 2-Fluoro-5-bromoaniline
(Note: This example uses a related monofluorinated starting material for which a detailed patent exists, the principles are directly applicable to the difluoro analogue).[8]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-bromoaniline (1 equivalent) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Protecting Agent: Slowly add the protecting agent, for example, acetyl chloride or acetic anhydride (1.1 equivalents), dropwise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected N-(4-bromo-2-fluorophenyl)acetamide.
Part 2: Miyaura Borylation
-
Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the protected bromoaniline from Part 1 (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equivalents), and potassium acetate (KOAc, 3 equivalents).
-
Solvent: Add a degassed solvent such as 1,4-dioxane or toluene.
-
Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 1-3 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is the protected pinacol ester.
Part 3: Deprotection and Hydrolysis
-
Setup: Dissolve the crude pinacol ester from Part 2 in a mixture of THF and water.
-
Hydrolysis: Add a strong acid, such as 3M hydrochloric acid (HCl), and heat the mixture to reflux for 4-8 hours. This step simultaneously cleaves the protecting group (if it's an acetamide) and hydrolyzes the pinacol ester to the boronic acid.
-
Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, adjust the pH to be slightly acidic (pH 5-6) and extract the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.[10][12] The product often remains in the aqueous layer or can be precipitated by further pH adjustment.
-
Isolation: The final product can be isolated by filtration if it precipitates, or by lyophilization of the aqueous phase.
Purification and Characterization Strategies
Purifying aminophenylboronic acids can be challenging due to their amphoteric nature and tendency to be difficult to handle with standard silica gel chromatography.[13]
| Method | Description & Rationale | Key Considerations |
| Recrystallization | The crude product is dissolved in a minimal amount of a hot solvent (e.g., water, ethanol/water, ethyl acetate/hexane) and allowed to cool slowly, causing the pure compound to crystallize.[14] This is an effective method for removing both more and less soluble impurities. | Solvent selection is critical and must be determined empirically. Overheating can lead to decomposition or boroxine formation. |
| Acid/Base Extraction | The crude material is dissolved in a base (e.g., aq. NaOH), and the solution is washed with an organic solvent (e.g., ether) to remove neutral organic impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration. | The pKa of the boronic acid and the amino group must be considered for optimal pH adjustment. |
| Derivative Formation | The boronic acid can be temporarily converted into a more stable and easily purifiable derivative. For example, reaction with diethanolamine forms a crystalline adduct that can be isolated and then hydrolyzed back to the boronic acid.[13] Conversion to a trifluoroborate salt (using KHF₂) is another robust method.[15] | These methods add extra steps to the synthesis but can be highly effective for removing persistent impurities. |
Characterization: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
¹⁹F NMR: To verify the presence and chemical shift of the fluorine atoms.
-
¹¹B NMR: To confirm the presence of the boronic acid group.
-
LC-MS: To determine purity and confirm the molecular weight.
Conclusion
This compound is a high-value building block whose synthesis requires careful consideration of reaction strategy and purification. While several routes are viable, the palladium-catalyzed borylation of a protected aryl halide offers a reliable and adaptable method for laboratory-scale synthesis. Understanding the mechanistic underpinnings of each synthetic step—from amine protection to the final hydrolysis—is crucial for troubleshooting and optimization. The purification challenges associated with boronic acids necessitate specialized techniques beyond standard chromatography, with recrystallization and pH-controlled extractions being key to obtaining high-purity material suitable for demanding applications in pharmaceutical and materials science research.
References
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- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. (2003).
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(3-Amino-4,5-difluorophenyl)boronic acid: A Technical Guide to a Key Building Block in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical reagents, fluorinated phenylboronic acids have garnered significant attention for their ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides an in-depth technical overview of (3-Amino-4,5-difluorophenyl)boronic acid, a versatile and commercially available reagent, with a focus on its practical applications, underlying chemical principles, and established protocols.
Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids
This compound (CAS No. 1072952-10-3) is a bifunctional reagent that combines the reactivity of a boronic acid with the unique electronic properties of a difluorinated aniline moiety.[1] The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[2] The vicinal difluoro substitution pattern in this particular molecule creates a distinct electronic environment that can influence reaction kinetics and the properties of the final product.
The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The amino group on the phenyl ring provides a valuable handle for further functionalization, allowing for the introduction of diverse pharmacophores.
Commercial Availability and Material Specifications
This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in quantities ranging from grams for laboratory-scale synthesis to kilograms for process development and manufacturing.
Table 1: Typical Material Specifications
| Property | Specification |
| CAS Number | 1072952-10-3[1] |
| Molecular Formula | C₆H₆BF₂NO₂[1] |
| Molecular Weight | 172.93 g/mol [1] |
| Appearance | Off-white to light yellow powder |
| Purity | Typically ≥97% (by HPLC) |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Storage | 2-8°C, under inert atmosphere |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the material before use. Impurities can significantly impact the outcome of sensitive catalytic reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful transformation allows for the formation of a biaryl linkage, a common motif in many drug molecules.
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (or triflate).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the electron-withdrawing fluorine atoms on the phenylboronic acid can influence the rate of transmetalation.[4] The amino group can also play a role in the reaction, and in some cases, protection of the amine may be necessary to avoid side reactions.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of this protocol relies on the careful exclusion of oxygen, which can deactivate the palladium catalyst. Degassing the solvent and maintaining an inert atmosphere are critical for achieving high yields. The choice of base and solvent system may also require optimization depending on the specific substrates.
Characterization and Quality Control
Ensuring the identity and purity of this compound is essential for reproducible results. The following analytical techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for structural elucidation. The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms, and the ¹¹B NMR will exhibit a broad signal characteristic of a boronic acid.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the B-O-H stretch of the boronic acid, and the C-F stretches.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the material.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before starting any experimental work.[1]
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Broader Applications and Future Outlook
While the Suzuki-Miyaura coupling is the most prominent application, the unique structure of this compound lends itself to other areas of research. The amino group can be derivatized to generate libraries of compounds for high-throughput screening. Furthermore, the boronic acid moiety can participate in other reactions, such as Chan-Lam coupling for the formation of C-N bonds.
The continued exploration of fluorinated building blocks in medicinal chemistry ensures that this compound will remain a valuable tool for the discovery and development of next-generation therapeutics. Its commercial availability, coupled with its versatile reactivity, makes it an attractive starting material for a wide range of synthetic endeavors.
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Capot Chemical. (2010, March 15). MSDS of 3-Amino-4,5-difluorophenylboronic acid. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Retrieved from [Link]
- Demkowicz, S., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3421.
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Amination reaction of boronic acid and PhN=NNHTs. (n.d.). ResearchGate. Retrieved from [Link]
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- Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
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Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Karabacak, M., et al. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations_Supp Mat.
- Hall, D. G. (2019). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 52(4), 983–995.
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
- Liu, R. Y., et al. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Letters, 26(49), 9847–9851.
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PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]
- Karabacak, M., et al. (2015). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1081, 230–241.
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Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry
An In-depth Technical Guide to (3-Amino-4,5-difluorophenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
The incorporation of boron, particularly in the form of boronic acids, has become a cornerstone of modern medicinal chemistry, leading to the development of several FDA-approved drugs.[1][2][3] Boronic acids serve as versatile intermediates and pharmacophores, prized for their unique electronic properties and ability to form reversible covalent bonds with biological targets.[2][4] Among these, arylboronic acids bearing fluorine substituents are of exceptional interest. Electron-withdrawing groups like fluorine can lower the pKa of the boronic acid, which is crucial for biological activity at physiological pH.[5] Furthermore, the introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity.
This compound (CAS RN: 1072952-10-3) has emerged as a valuable building block for researchers and drug development professionals.[6] Its structure combines the advantageous properties of a boronic acid with a difluorinated phenyl ring and a reactive amino group. This unique trifecta of functionalities provides a versatile scaffold for creating complex molecules and novel drug candidates through reactions like the Suzuki-Miyaura cross-coupling.[6] This guide provides a detailed overview of its synthesis, key properties, and strategic application in the drug discovery workflow.
Physicochemical Properties and Characterization
A comprehensive understanding of a reagent's properties is fundamental to its effective application. This compound is an organic compound that requires specific handling and storage to maintain its integrity.
| Property | Value | Source |
| CAS Number | 1072952-10-3 | [6] |
| Molecular Formula | C₆H₆BF₂NO₂ | [6][7] |
| Molecular Weight | 172.93 g/mol | [6][7] |
| Appearance | Typically a powder | N/A |
| Storage | 2-8°C, under an inert atmosphere, protected from light | [6] |
Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), and Mass Spectrometry (MS) to confirm its structure and purity.[8] It's important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may be observed during characterization.
Synthesis Pathway: A Multi-step Approach
While the specific initial discovery is not detailed in the provided literature, a plausible and common synthetic strategy for aminophenylboronic acids can be constructed based on established organometallic methodologies. The synthesis of analogous compounds, such as 4-amino-3-fluorophenylboronic acid, often involves a multi-step process starting from a commercially available substituted aniline or nitrobenzene.[5][9] A representative synthetic approach for this compound is outlined below.
The core logic of this synthesis involves introducing the boronic acid moiety onto the aromatic ring via a lithium-halogen exchange reaction, a powerful method for C-C and C-heteroatom bond formation.
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A Technical Guide to the Strategic Role of Fluorine in (3-Amino-4,5-difluorophenyl)boronic Acid for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. (3-Amino-4,5-difluorophenyl)boronic acid, hereafter referred to as ADFPBA, stands out as a particularly valuable building block in this domain.[1] This compound is not merely a synthetic intermediate; it is a carefully orchestrated arrangement of functional groups where each component, particularly the vicinal fluorine atoms, plays a critical role in modulating its physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the multifaceted role of fluorine in ADFPBA, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect how the unique electronic nature of fluorine transforms this molecule from a simple phenylboronic acid derivative into a sophisticated tool for creating next-generation therapeutics.
Molecular Structure of this compound
The architecture of ADFPBA features three key functional moieties attached to a central phenyl ring: a boronic acid group, an amino group, and two adjacent fluorine atoms. This specific arrangement provides multiple vectors for chemical modification and property tuning.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with ADFPBA
This protocol describes a general, self-validating system for the coupling of ADFPBA with an aryl bromide.
-
Materials:
-
This compound (ADFPBA) (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd(dppf)Cl₂ catalyst (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ADFPBA, the aryl bromide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure biaryl product.
-
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel hit compounds, particularly for challenging biological targets. T[2][3]his approach utilizes small, low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so very efficiently and serve as excellent starting points for optimization into potent leads.
[2][4]ADFPBA is an exemplary fragment. Its molecular weight (172.93 Da) and structural simplicity align well with the empirical "Rule of Three" often used to define a fragment library. More importantly, it is a highly "sociable" fragment, offering two distinct vectors for synthetic elaboration: the amino group and the boronic acid moiety. The embedded fluorine atoms are not passive observers in this process; they are strategic tools that provide crucial Structure-Activity Relationship (SAR) insights from the very first screen. Their ability to form specific interactions and block metabolic hotspots makes ADFPBA a highly valuable starting point for generating high-quality lead compounds.
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Conclusion
This compound is a testament to the power of strategic fluorination in modern chemical synthesis and drug discovery. The vicinal fluorine atoms are not mere decorations but are integral design elements that exert profound control over the molecule's electronic properties, metabolic stability, and chemical reactivity. They lower the basicity of the amino group, enhance resistance to metabolic degradation, and provide unique opportunities for specific, high-affinity interactions with biological targets. By understanding and leveraging the multifaceted roles of these fluorine atoms, researchers and drug development professionals can utilize ADFPBA as a superior building block to accelerate the discovery and optimization of safer, more effective medicines.
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Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Singh, R. P., & Singh, R. K. (2012). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]
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Role of Fluorine in Drug Design and Drug Action. (2025). Request PDF - ResearchGate. Retrieved from [Link]
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Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central. Retrieved from [Link]
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Bioconjugation. (n.d.). Wikipedia. Retrieved from [Link]
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Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2022). Frontiers. Retrieved from [Link]
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Fragment-based drug discovery. (n.d.). Wikipedia. Retrieved from [Link]
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11797. Retrieved from [Link]
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Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PubMed Central. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]
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Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12294–12306. Retrieved from [Link]
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The Importance of Fluorine in the Life Science Industry. (2002). CHIMIA. Retrieved from [Link]
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Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers. Retrieved from [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central. Retrieved from [Link]
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Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025). Request PDF - ResearchGate. Retrieved from [Link]
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Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021). JACS Au, 1(12), 2137–2151. Retrieved from [Link]
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Fragment-Based Drug Discovery. (2019). Cambridge Healthtech Institute. Retrieved from [Link]
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Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 23(50). Retrieved from [Link]
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Fragment-based drug discovery: opportunities for organic synthesis. (2020). PubMed Central. Retrieved from [Link]
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spectroscopic data of (3-Amino-4,5-difluorophenyl)boronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Amino-4,5-difluorophenyl)boronic acid
Introduction
This compound (CAS RN: 1072952-10-3) is a versatile chemical building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a difluorinated phenyl ring, an amino group, and a boronic acid moiety, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceutical agents and agrochemicals.[1][2] The boronic acid group's ability to form reversible covalent bonds, particularly with diols, is a key feature exploited in various applications, including glucose sensing.[3][4]
Accurate and comprehensive characterization of this reagent is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, grounded in the principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS). We will not only present the expected data but also delve into the rationale behind the spectral features, offering insights from an application-focused perspective.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound dictates its spectroscopic signature. Understanding the electronic effects of each substituent is crucial for interpreting the resulting spectra.
-
Boronic Acid Group (-B(OH)₂): A weak Lewis acid and an electron-withdrawing group that influences the electronic environment of the aromatic ring.[2]
-
Amino Group (-NH₂): A strong electron-donating group.
-
Fluorine Atoms (-F): Highly electronegative, electron-withdrawing atoms that provide a unique NMR handle (¹⁹F NMR) and induce characteristic couplings.
The interplay of these groups determines the chemical shifts and coupling constants observed in NMR spectroscopy.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic protons and exchangeable protons from the amino and boronic acid groups. The electron-donating amino group and electron-withdrawing fluorine and boronic acid groups will cause a distinct downfield or upfield shift of the aromatic protons.
-
Expected Aromatic Signals: Two signals are expected in the aromatic region (typically 6.0-8.0 ppm).
-
H-2: This proton is ortho to the boronic acid group and meta to the amino group. It is expected to be a doublet, split by the adjacent H-6.
-
H-6: This proton is ortho to the boronic acid group and meta to a fluorine atom. It is expected to be a doublet of doublets or a more complex multiplet due to coupling with H-2 and the fluorine at C-5.
-
-
Exchangeable Protons:
-
-NH₂: A broad singlet, whose chemical shift is highly dependent on solvent, concentration, and temperature.
-
-B(OH)₂: A very broad singlet that often exchanges with residual water in the solvent and may not be easily observable.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached functional groups, and the signals for carbons bonded to fluorine will appear as doublets due to ¹J(C,F) coupling.
-
C-1 (ipso-Boron): This carbon is directly attached to the boron atom. Its signal is often broad and may have a lower intensity.
-
C-2 & C-6: These carbons are adjacent to the boronic acid group.
-
C-3 (ipso-Amino): Attached to the electron-donating amino group, this carbon will be shifted upfield compared to the others.
-
C-4 & C-5 (ipso-Fluoro): These carbons are directly bonded to fluorine atoms and will exhibit large one-bond carbon-fluorine coupling constants (¹J(C,F) > 200 Hz). Their chemical shifts will be significantly downfield.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[5] For this molecule, two distinct signals are expected in the typical range for aryl fluorides.
-
F at C-4: This fluorine is ortho to the amino group and meta to the boronic acid group.
-
F at C-5: This fluorine is meta to the amino group and ortho to a fluorine atom. The two fluorine atoms will likely exhibit coupling to each other (³J(F,F)).
¹¹B NMR Spectroscopy
While less common in routine characterization, ¹¹B NMR can confirm the presence and electronic state of the boron atom. For a trigonal (sp²) boronic acid, a single, broad signal is expected between +20 and +40 ppm.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Molecular Ion: The expected monoisotopic mass is 173.04 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 173.05 would be the primary ion observed.
-
Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%). This results in a characteristic isotopic pattern for boron-containing fragments, which can aid in spectral interpretation.
-
Fragmentation: Common fragmentation pathways may include the loss of water from the boronic acid group or fragmentation of the aromatic ring.
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
Overall Spectroscopic Analysis Workflow
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Methodological & Application
The Strategic Integration of (3-Amino-4,5-difluorophenyl)boronic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Design
The global challenge of ensuring food security amidst a growing population and evolving agricultural threats necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolkit, fluorinated organic compounds have emerged as a cornerstone for innovation, offering a means to fine-tune the physicochemical and biological properties of active ingredients.[1][2] The strategic incorporation of fluorine atoms can enhance metabolic stability, increase binding affinity to target enzymes, and improve cellular membrane transport, ultimately leading to more potent and selective pesticides.[1]
(3-Amino-4,5-difluorophenyl)boronic acid (CAS RN: 1072952-10-3) is a sophisticated building block that stands at the confluence of several advantageous structural features.[3] Its difluorinated phenyl ring provides the recognized benefits of fluorination, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6][7] Furthermore, the strategically placed amino group offers a key reaction site for the construction of amide linkages, a critical bond in many classes of modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs).[8][9][10][11][12]
This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a focus on its utility in preparing advanced fungicidal agents. We will delve into the rationale behind its use, provide detailed synthetic protocols, and present a workflow for the creation of a representative pyrazole carboxamide fungicide.
Core Application: A Gateway to Advanced Pyrazole Carboxamide Fungicides
The pyrazole carboxamide class of fungicides, many of which are potent succinate dehydrogenase inhibitors (SDHIs), represents a significant market share in the global fungicide landscape.[8][9][13] These molecules function by disrupting the fungal respiratory chain, a mode of action that has proven effective against a wide range of plant pathogens.[8][9] The general structure of these fungicides consists of a pyrazole carboxylic acid core linked via an amide bond to a substituted aniline or a more complex aryl group.
The unique trifecta of functionalities in this compound—the amino group, the difluoro substitution, and the boronic acid—makes it an exceptionally valuable precursor for the synthesis of novel SDHIs.
-
The Amino Group: This primary amine is readily available for acylation to form the crucial amide bond with a pyrazole carboxylic acid derivative. This reaction is typically high-yielding and forms the backbone of the final fungicidal molecule.
-
The 4,5-Difluoro Substitution Pattern: This specific fluorination pattern on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. This can lead to enhanced binding at the target site (the succinate dehydrogenase enzyme complex) and improved transport properties within the plant. The presence of fluorine can also block sites of metabolic degradation, prolonging the compound's efficacy.
-
The Boronic Acid Moiety: While the amino group is key for the final amide bond formation, the boronic acid functionality allows for the initial construction of more complex biaryl or heteroaryl structures via Suzuki-Miyaura coupling. This enables the synthesis of a diverse range of N-aryl substituents, allowing for extensive structure-activity relationship (SAR) studies to optimize fungicidal potency and spectrum.[14][15][16][17]
Synthetic Workflow: From Building Block to a Representative Fungicide
To illustrate the practical application of this compound, we present a representative synthetic workflow for the preparation of a hypothetical, yet structurally plausible, pyrazole carboxamide fungicide. This workflow is divided into two key stages:
-
Suzuki-Miyaura Cross-Coupling: To build a more complex N-aryl fragment.
-
Amide Bond Formation: To couple the N-aryl fragment with the pyrazole core.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to a pyrazole carboxamide fungicide.
Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide. The conditions are adapted from established methods for electron-poor boronic acids, which can be prone to protodeboronation.[4]
| Parameter | Value/Description |
| Reaction | Suzuki-Miyaura Cross-Coupling |
| Reactants | This compound (1.2 equiv.), Aryl Bromide (1.0 equiv.) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) |
| Temperature | 90-100 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-4,5-difluoro-N-aryl intermediate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Part 2: Amide Bond Formation Protocol
This protocol describes the formation of the final pyrazole carboxamide fungicide by coupling the amino-functionalized biaryl intermediate with a pyrazole acid chloride.
| Parameter | Value/Description |
| Reaction | Amide Bond Formation |
| Reactants | 3-Amino-4,5-difluoro-N-aryl Intermediate (1.0 equiv.), Pyrazole Acid Chloride (1.1 equiv.) |
| Base | Triethylamine (Et₃N) or Pyridine (1.5 equiv.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
Step-by-Step Methodology:
-
Reactant Solution: In a round-bottom flask, dissolve the 3-amino-4,5-difluoro-N-aryl intermediate (1.0 mmol) and the base (1.5 mmol) in the chosen anhydrous solvent (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Addition: Slowly add a solution of the pyrazole acid chloride (1.1 mmol) in the same anhydrous solvent (5 mL) to the cooled reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Workup: Quench the reaction by adding water (15 mL). Separate the organic layer. If DCM is used, wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). If THF is used, dilute with ethyl acetate and perform the same washing procedure.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the final pyrazole carboxamide fungicide.
Conclusion and Future Outlook
This compound is a highly valuable and strategic building block for the synthesis of advanced agrochemicals, particularly fungicides. Its unique combination of an acylatable amino group, a performance-enhancing difluoro substitution pattern, and a versatile boronic acid handle for cross-coupling reactions provides chemists with a powerful tool for molecular design and optimization. The protocols outlined in this guide offer a practical framework for the utilization of this reagent in the development of next-generation crop protection agents. As the demand for more sophisticated and sustainable agricultural solutions continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase, paving the way for the discovery of novel agrochemicals with improved efficacy and environmental profiles.
References
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- Synthesis of pyrazole-4-carboxamides as potential fungicide candid
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- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
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Application Notes & Protocols: Strategic Incorporation of (3-Amino-4,5-difluorophenyl)boronic Acid in the Synthesis of Novel Kinase Inhibitors
Abstract
This comprehensive guide details the strategic application of (3-Amino-4,5-difluorophenyl)boronic acid as a critical building block in the synthesis of contemporary drug candidates, with a particular focus on kinase inhibitors. We provide an in-depth analysis of its reactivity profile, emphasizing the Suzuki-Miyaura cross-coupling reaction. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to effectively leverage this versatile reagent in medicinal chemistry programs.
Introduction: The Strategic Value of the 3-Amino-4,5-difluorophenyl Moiety
The pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. This compound has emerged as a highly valuable, trifunctional building block in this endeavor.[1] Its utility stems from the convergence of three key structural features:
-
Aniline Moiety: The primary amine serves as a crucial handle for subsequent functionalization, enabling the construction of diverse pharmacophores through amide bond formation, urea synthesis, or participation in heterocycle formation.
-
Vicinal Difluoro Substitution: The two fluorine atoms ortho and meta to the amino group significantly modulate the electronic properties of the phenyl ring. This substitution pattern can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and fine-tune the pKa of the amino group.[2]
-
Boronic Acid Functionality: This group is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the facile formation of carbon-carbon bonds.[3] This allows for the efficient linkage of the aminodifluorophenyl scaffold to a wide array of aryl and heteroaryl partners, which are common cores of many kinase inhibitors.
The combination of these features makes this compound an ideal reagent for introducing a key pharmacophoric element found in a variety of targeted therapies, particularly kinase inhibitors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 1072952-10-3 | [1] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1] |
| Molecular Weight | 172.93 g/mol | [1] |
| Appearance | Off-white to light yellow powder | Commercially available |
| Storage | 2-8°C, under inert atmosphere, protected from light and moisture | [1] |
| pKa | The pKa is influenced by the electron-withdrawing fluorine atoms, making the boronic acid more Lewis acidic compared to non-fluorinated analogs. This can impact reaction kinetics and stability.[4][5] | N/A |
Expert Insight: this compound, like many aminophenylboronic acids, can be susceptible to protodeboronation under harsh basic conditions. The electron-withdrawing nature of the fluorine atoms can exacerbate this instability. Therefore, careful selection of the base and reaction temperature is crucial for maximizing yield in cross-coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound in drug discovery. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl or heteroaryl halide/triflate, a key step in assembling the core structures of many kinase inhibitors.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Causality Behind Choices: The choice of catalyst, ligand, base, and solvent system is critical, particularly for an electron-deficient and multifunctional substrate like this compound.
-
Palladium Precatalyst: Precatalysts like Pd(PPh₃)₄ or those based on bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often preferred. They generate the active Pd(0) species under mild conditions, which is crucial for preventing the decomposition of the sensitive boronic acid.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reaction times.
-
Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The choice of base can influence the rate of transmetalation and the stability of the boronic acid. For aminoboronic acids, a weaker base might be necessary to prevent side reactions involving the amine or protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is common. Water is necessary to dissolve the inorganic base and facilitate the formation of the borate complex required for transmetalation.
Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling to synthesize a key intermediate for a kinase inhibitor, based on scaffolds found in patented protein kinase inhibitors.[6] The hypothetical target is the coupling of this compound with 5-bromo-6-methyl-pyridin-2-ylamine.
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Application Notes and Protocols for Palladium-Catalyzed Reactions with (3-Amino-4,5-difluorophenyl)boronic acid
Introduction: The Strategic Importance of (3-Amino-4,5-difluorophenyl)boronic acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. Fluorination can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity for biological targets. This compound has emerged as a highly valuable and versatile building block for this purpose.[1] Its unique structure, featuring a nucleophilic amino group and an electron-deficient, difluorinated aromatic ring, offers a powerful handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1]
Boronic acids are renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling.[2] The presence of the difluoro pattern in this compound enhances its reactivity and imparts unique electronic properties to the resulting products, making it a favored reagent for synthesizing novel drug candidates and advanced materials.[1]
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this specific boronic acid. It moves beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Core Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the quintessential method for forming biaryl structures by coupling an organoboron species with an organohalide.[3][4] This reaction is celebrated for its mild conditions and exceptional functional group tolerance.[3] However, utilizing electron-deficient partners like polyfluorinated boronic acids introduces specific challenges that require careful consideration.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] A palladium(0) catalyst first inserts into the aryl-halide bond (oxidative addition). The crucial transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, a process facilitated by a base. Finally, the two organic partners are expelled from the palladium complex (reductive elimination) to form the new C-C bond and regenerate the Pd(0) catalyst.[4][5]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_ox [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_trans [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar¹-Ar²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for reagents reagent1 [label="Ar¹-X", shape=plaintext]; reagent2 [label="Ar²-B(OH)₂ + Base", shape=plaintext];
// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition"]; reagent1 -> pd2_ox [style=dashed, arrowhead=none]; pd2_ox -> pd2_trans [label=" Transmetalation"]; reagent2 -> pd2_trans [style=dashed, arrowhead=none]; pd2_trans -> product [label=" Reductive\n Elimination"]; product -> pd0 [style=dashed, label=" Catalyst\n Regeneration"]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Fluorinated Boronic Acids:
-
Protodeboronation: Electron-deficient arylboronic acids are susceptible to cleavage of the C-B bond by protons, especially under basic conditions, leading to the formation of 1-amino-2,3-difluorobenzene as a byproduct.[6] This side reaction consumes the starting material and reduces the overall yield.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (e.g., 3,3'-diamino-4,4',5,5'-tetrafluorobiphenyl). This is often facilitated by the presence of oxygen and certain palladium(II) species.[7]
Strategies for Success: To overcome these challenges, careful optimization of the reaction parameters is critical:
-
Catalyst/Ligand Selection: The use of electron-rich, sterically hindered phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), can accelerate the reductive elimination step, outcompeting the undesired side reactions.[6][8]
-
Base: The choice of base is crucial. While stronger bases can promote transmetalation, they may also accelerate protodeboronation. A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[6][8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7][9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general guideline for coupling this compound with a representative aryl bromide. Optimization may be required for different substrates.
// Connections r1 -> r2; r2 -> r3; r3 -> r4; r4 -> r5; r5 -> r6; r6 -> r7; } dot Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio, 5 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl halide starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Summary: Representative Suzuki-Miyaura Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids, providing a comparative overview of expected reactivity.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-toluene | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | Toluene/THF/H₂O | 95 | ~80-90 | [8] |
| 4-Chloro-acetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (1.5) | Toluene/H₂O | 100 | >95 | [6] |
| 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 | ~85-95 | [10] |
| 5-Bromo-salicylic acid | PdCl₂ (1) | None | K₂CO₃ (1.5) | DMF/H₂O | 75 | >95 | [9] |
Core Application 2: The Aerobic Boron Heck Reaction
While the classical Heck reaction couples an aryl halide with an alkene, a modern variation allows for the direct use of arylboronic acids.[11][12] This "boron Heck reaction" is particularly valuable as it expands the range of available coupling partners and often proceeds under different conditions.[13]
Mechanistic Rationale & Key Considerations
The aerobic boron Heck reaction follows a distinct catalytic pathway. An electrophilic Pd(II) species is generated, which then undergoes a migratory insertion with the alkene. The key C-C bond cleavage step in certain cyclic alkene substrates can lead to ring-opening, forming linear diene products instead of the typical substituted cycloalkenes.[13] This pathway avoids many of the challenges associated with traditional Heck reactions, such as the need for strong bases and issues with regioselectivity.
// Nodes pd2_start [label="Pd(II)X₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_aryl [label="Ar-Pd(II)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_alkene [label="[Ar-Pd(II)-Alkene]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; pd_hydride [label="H-Pd(II)-Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for reagents reagent1 [label="Ar-B(OH)₂", shape=plaintext]; reagent2 [label="Alkene", shape=plaintext]; reagent3 [label="Base", shape=plaintext];
// Edges pd2_start -> pd2_aryl [label=" Transmetalation"]; reagent1 -> pd2_aryl [style=dashed, arrowhead=none]; pd2_aryl -> pd2_alkene [label=" Alkene\n Coordination"]; reagent2 -> pd2_alkene [style=dashed, arrowhead=none]; pd2_alkene -> pd_hydride [label=" Migratory Insertion\n & Syn-Addition"]; pd_hydride -> pd2_start [label=" β-Hydride Elimination\n & Base Regeneration"]; reagent3 -> pd2_start [style=dashed, arrowhead=none]; } dot Caption: Simplified catalytic cycle for the Heck reaction.
Key Parameters for Success:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[13]
-
Solvent and Additives: The reaction often benefits from the addition of an acid (like acetic acid) and water in a solvent such as 2-MeTHF.[13]
-
Atmosphere: As the name suggests, this variant often requires an oxidant, which can be molecular oxygen from the air or a pressurized oxygen atmosphere.[13]
Experimental Protocol: Aerobic Boron Heck Reaction
This protocol is adapted from methodologies for the aerobic Heck reaction of arylboronic acids with cyclic alkenes.[13]
Materials:
-
This compound (0.25 mmol, 1.0 equiv)
-
Alkene (e.g., cyclobutene or norbornene) (0.68 mmol, 2.7 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0125 mmol, 5 mol%)
-
Acetic acid (1.0 mmol, 4.0 equiv)
-
Water (2.5 mmol, 10 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Pressurizable reaction vessel
-
Oxygen supply
Procedure:
-
Vessel Charging: In a pressurizable reaction vessel, combine this compound (0.25 mmol), Pd(OAc)₂ (5 mol%), acetic acid (4 equiv), and water (10 equiv) in 2-MeTHF to achieve a 0.2 M concentration of the boronic acid.
-
Alkene Addition: Add the alkene (2.7 equiv) to the mixture.
-
Pressurization: Seal the vessel and pressurize with oxygen (e.g., 50 psig).
-
Heating and Monitoring: Heat the reaction to 45-75 °C and monitor its progress by GC-MS or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, vent the pressure, and proceed with a standard aqueous work-up followed by extraction with an organic solvent. The product is then purified via column chromatography.
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst and ligands. Ensure solvents are anhydrous and properly degassed. Screen higher temperatures. |
| Protodeboronation | Base is too strong; Presence of excess water/protons; Reaction time is too long. | Switch to a weaker base (e.g., K₂CO₃, CsF). Minimize water content where appropriate. Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | Presence of oxygen; High concentration of Pd(II). | Ensure the reaction is run under a strictly inert atmosphere (for Suzuki). Add a mild reducing agent to minimize free Pd(II).[7] |
| Formation of Side Products | Incorrect ligand choice; Non-optimal base or solvent. | Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) and bases (K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal combination for your specific substrates. |
Conclusion
This compound is a powerful and strategic building block for accessing novel, fluorinated chemical entities. Its successful application in palladium-catalyzed reactions, particularly Suzuki-Miyaura and Heck-type couplings, hinges on a solid understanding of the underlying reaction mechanisms and a rational approach to experimental design. By carefully selecting catalysts, ligands, bases, and solvents, researchers can mitigate common side reactions like protodeboronation and effectively harness the unique reactivity of this versatile reagent. The protocols and insights provided herein serve as a robust starting point for the development of innovative molecules in drug discovery and materials science.
References
- This compound: A Versatile Building Block. (2026). Vertex AI Search.
- Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015.
- Buchwald–Hartwig amin
- Rombouts, F. J. R., et al. (2015).
- Martin, R., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(13), 3844–3845.
- Heck reaction. In Wikipedia.
- Mazzotti, A. R., et al. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society, 135(38), 14012-14015.
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
- Buchwald-Hartwig Amin
- Boron-Containing Compounds in Medicinal Chemistry. (2022). Molecules, 27(19), 6241.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Technical Support Center: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid. (n.d.). Benchchem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(8), 2615.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
- White, P. B., et al. (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron-Based Drug Design. (2025).
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Protecting Group Strategies for (3-Amino-4,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4,5-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a difluoro-substituted aminophenyl motif into complex molecules. The presence of two reactive functional groups, a nucleophilic amine and a catalytically active boronic acid, necessitates a carefully considered protecting group strategy to ensure chemoselectivity and high yields in multi-step syntheses. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the amino and boronic acid moieties, making the choice of protecting groups and reaction conditions critical for success.
This guide provides a detailed overview of protecting group strategies for this compound, offering field-proven insights and step-by-step protocols for the protection and deprotection of both the amino and boronic acid functionalities. We will explore orthogonal strategies that allow for the selective manipulation of each group, a crucial aspect in the synthesis of complex target molecules.[1][2]
Protecting the Amino Group
The primary amino group in this compound is a nucleophilic site that can interfere with various synthetic transformations. Its protection is often the first step in a synthetic sequence. The choice of the protecting group depends on its stability to downstream reaction conditions and the ease of its removal.
Boc (tert-Butoxycarbonyl) Protection: A Robust and Versatile Choice
The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[3][4] The Boc group is stable to a wide range of non-acidic reagents, making it compatible with many synthetic operations.[5]
Rationale for Selection:
-
High Yields: The protection reaction with di-tert-butyl dicarbonate (Boc₂O) typically proceeds in high yield.[6]
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many organometallic reagents.[5]
-
Mild Deprotection: Cleavage is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often leaves other functional groups intact.[3][7]
Experimental Protocol: Boc Protection
Caption: Workflow for Boc protection of the amino group.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water, add a base like triethylamine (TEA, 1.5 eq) or sodium hydroxide (1.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
If an aqueous base was used, acidify the aqueous layer with 1M HCl to a pH of ~3-4 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the Boc-protected product, which can often be used without further purification.
Experimental Protocol: Boc Deprotection
Caption: Workflow for Boc deprotection of the amino group.
Step-by-Step Methodology:
-
Dissolve the Boc-protected this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a solution of a strong acid, such as 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[3][6]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base for subsequent reactions.
Other Amine Protecting Groups: Trityl (Trt) and Fmoc
While Boc is widely used, other protecting groups can be advantageous depending on the synthetic strategy.
-
Trityl (Trt): This bulky protecting group is introduced using trityl chloride and a base.[8] It is highly acid-labile and can be removed under milder acidic conditions than Boc, offering a degree of orthogonality.[9][10] The steric bulk of the trityl group can also influence the regioselectivity of subsequent reactions.[9]
-
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile, typically removed with piperidine.[11] This makes it orthogonal to the acid-labile Boc and Trt groups, which is a cornerstone of solid-phase peptide synthesis and can be applied to solution-phase chemistry as well.[11][12]
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |
| Boc | Boc₂O, Base | Strong Acid (TFA, HCl)[3][4] | Base, Hydrogenolysis |
| Trt | Trityl chloride, Base[8] | Mild Acid (e.g., dilute TFA, AcOH)[9] | Base, Hydrogenolysis |
| Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine)[11] | Acid, Hydrogenolysis |
Protecting the Boronic Acid Group
Arylboronic acids are susceptible to degradation, particularly protodeboronation, under both acidic and basic conditions.[13] Protection of the boronic acid moiety as a boronate ester enhances stability and can prevent unwanted side reactions.
Pinacol Ester: The Industry Standard
The formation of a pinacol boronate ester is the most common method for protecting boronic acids.[14] Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography, yet are often sufficiently reactive to participate directly in Suzuki-Miyaura coupling reactions.[14]
Rationale for Selection:
-
Enhanced Stability: Pinacol esters are more stable towards air, moisture, and protodeboronation compared to the free boronic acid.
-
Purification: They are generally crystalline solids and are amenable to purification by silica gel chromatography.[14][15]
-
Direct Use in Catalysis: In many cases, the pinacol ester can be used directly in cross-coupling reactions without the need for deprotection.[14][16]
Experimental Protocol: Pinacol Ester Formation
Caption: Workflow for pinacol ester protection of the boronic acid.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a solvent such as toluene or THF, add pinacol (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Protocol: Pinacol Ester Deprotection
While often not necessary, deprotection can be achieved under acidic conditions.
Step-by-Step Methodology:
-
Dissolve the pinacol boronate ester in a mixture of acetone and water.
-
Add an acid such as HCl or an oxidizing agent like sodium periodate (NaIO₄) to facilitate hydrolysis.[14]
-
Stir the mixture at room temperature until the deprotection is complete.
-
Work-up typically involves extraction with an organic solvent.
Orthogonal Protecting Group Strategies
For complex syntheses, it is often necessary to protect both the amino and boronic acid groups and then selectively deprotect one in the presence of the other.[1][2] This requires an orthogonal protecting group strategy.
Strategy 1: Boc-Protected Amine and Pinacol-Protected Boronic Acid
This is a highly versatile and commonly employed strategy. The Boc group can be removed under acidic conditions, leaving the pinacol ester intact. The pinacol ester can then be used directly in a subsequent Suzuki coupling or deprotected if the free boronic acid is required.
Sources
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- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Amino protecting group—triphenylmethyl series [en.highfine.com]
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- 11. biosynth.com [biosynth.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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Introduction: The Strategic Importance of (3-Amino-4,5-difluorophenyl)boronic Acid
An In-Depth Technical Guide to the Chemoselective Derivatization of the Amino Group in (3-Amino-4,5-difluorophenyl)boronic Acid
This compound is a highly valuable and versatile building block in modern medicinal chemistry and materials science.[1] Its utility stems from the presence of three key functional motifs on a single phenyl ring: a boronic acid, an amino group, and a difluoro substitution pattern. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[2] The difluoro pattern significantly modulates the electronic properties and metabolic stability of resulting compounds, while the primary amino group serves as a critical synthetic handle for diversification.
Derivatization of this amino group is a paramount strategy in drug discovery for exploring structure-activity relationships (SAR). By converting the amine into amides, sulfonamides, ureas, or other functional groups, researchers can fine-tune a molecule's polarity, hydrogen bonding capacity, and steric profile, thereby optimizing its pharmacological properties. This guide provides a detailed exploration of the core principles and proven protocols for the chemoselective derivatization of the amino group in this compound, with a focus on maintaining the integrity of the synthetically crucial boronic acid function.
Pillar of Synthesis: The Challenge of Chemoselectivity
The primary challenge in modifying this compound lies in achieving chemoselectivity—the preferential reaction at the amino group without engaging in unwanted side reactions at the boronic acid.[3][4][5] The boronic acid group, while generally stable, can undergo dehydration to form cyclic boroxine anhydrides, particularly under harsh acidic conditions or elevated temperatures. Therefore, reaction conditions must be judiciously chosen to favor the nucleophilic character of the amine while preserving the boronic acid. The protocols detailed herein are designed around mild, efficient, and highly chemoselective transformations that are foundational to modern synthetic campaigns.
Core Derivatization Strategies: Amide and Sulfonamide Synthesis
Two of the most powerful and widely employed derivatizations of the amino group are acylation to form amides and sulfonylation to form sulfonamides. These transformations introduce structurally diverse and pharmaceutically relevant functionalities.
-
Amide Bond Formation (Acylation): This is arguably the most common derivatization. Amide bonds are integral to countless biological molecules and approved drugs. The reaction involves coupling the amine with a carboxylic acid, typically activated in situ to facilitate the reaction under mild conditions.[6]
-
Sulfonamide Synthesis (Sulfonylation): The sulfonamide functional group is a well-established pharmacophore found in antibacterial, diuretic, and anti-inflammatory agents. This derivatization is achieved by reacting the amine with a sulfonyl chloride in the presence of a base.[7][8][9][10]
The following sections provide detailed, step-by-step protocols for these key transformations.
Application Protocol 1: Chemoselective Amide Bond Formation
This protocol describes the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a non-nucleophilic base.
Causality of Experimental Choices:
-
Coupling Reagent (HATU): HATU is chosen for its high efficiency, rapid reaction rates, and low incidence of side reactions, particularly racemization when using chiral carboxylic acids. It functions by creating a highly reactive activated ester intermediate.
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction without competing with the primary amine as a nucleophile.
-
Solvent (DMF): Anhydrous Dimethylformamide is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the coupling reaction.
Experimental Workflow: Amide Synthesis
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add the desired carboxylic acid (1.1 eq.) and HATU (1.2 eq.).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the boronic acid).
-
-
Reaction Execution:
-
Stir the solution at room temperature for 5 minutes.
-
Add DIPEA (3.0 eq.) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Application Protocol 2: Chemoselective Sulfonamide Synthesis
This protocol details the reaction of this compound with a sulfonyl chloride in the presence of pyridine, which acts as both the base and a suitable solvent.
Causality of Experimental Choices:
-
Reagent (Sulfonyl Chloride): Sulfonyl chlorides are highly electrophilic and react readily with primary amines.
-
Base/Solvent (Pyridine): Pyridine is a moderately weak base that effectively scavenges the HCl generated during the reaction, driving it to completion. It is also a polar solvent that helps to dissolve the starting boronic acid. Using it as the solvent ensures a high concentration of the base is present.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, minimizing potential side reactions.
Logical Relationship: Sulfonamide Synthesis
Sources
- 1. qcc.edu [qcc.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 5. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Biaryls with (3-Amino-4,5-difluorophenyl)boronic Acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery
The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] The introduction of fluorine atoms into these scaffolds often imparts desirable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. (3-Amino-4,5-difluorophenyl)boronic acid has emerged as a critical building block for the synthesis of these valuable compounds, offering a unique combination of functionalities that are highly sought after in drug development programs.[2] Its amino group provides a versatile handle for further chemical elaboration, while the difluoro substitution pattern can profoundly influence the electronic and conformational properties of the final biaryl product.[2]
This guide provides a comprehensive overview of the large-scale synthesis of biaryls utilizing this compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.[1][3][4][5] We will delve into the mechanistic underpinnings of this powerful transformation, present a detailed and robust protocol for multi-gram to kilogram-scale synthesis, and address common challenges and troubleshooting strategies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are looking to efficiently and reliably synthesize these important chemical entities.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide.[1][3][4][5] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This step is often rate-limiting and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[4]
-
Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)2) is then transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: In the final step, the two aryl groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Large-Scale Synthesis Protocol
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a large scale. It is crucial to perform initial small-scale optimization experiments to determine the ideal conditions for a specific substrate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| This compound | 1072952-10-3 | 172.93 | >98% | Store in a dark, inert atmosphere at 2-8°C.[2] |
| Aryl Bromide | Varies | Varies | >98% | Ensure dryness and purity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Varies | Varies | Varies | Choose a catalyst based on small-scale screening. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Varies | Varies | Anhydrous | The choice of base is critical and substrate-dependent. |
| Solvent System (e.g., Toluene/Water, Dioxane/Water) | Varies | Varies | Anhydrous/Degassed | The solvent system influences solubility and reaction kinetics. |
Step-by-Step Methodology
-
Reactor Setup and Inerting:
-
Assemble a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, a condenser, a thermocouple, and an inlet for inert gas (Nitrogen or Argon).
-
Thoroughly purge the reactor with the inert gas for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is critical for success.[6]
-
-
Reagent Charging:
-
Charge the reactor with the aryl bromide (1.0 eq) and this compound (1.1-1.5 eq). The slight excess of the boronic acid helps to drive the reaction to completion.
-
Add the chosen base (2.0-3.0 eq). The base is crucial for the transmetalation step.
-
Introduce the degassed solvent system. A common ratio is a 3:1 to 5:1 mixture of organic solvent to water.
-
-
Catalyst Addition and Reaction Initiation:
-
Under a positive pressure of inert gas, add the palladium catalyst (0.01-1 mol%). For large-scale reactions, minimizing catalyst loading is economically and environmentally beneficial.
-
Begin vigorous stirring and slowly heat the reaction mixture to the desired temperature (typically 80-110 °C). The optimal temperature will depend on the specific substrates and solvent system.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC).
-
The reaction is considered complete when the starting aryl bromide is consumed.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate, toluene) to the reactor and stir.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by techniques suitable for large-scale operations, such as recrystallization or column chromatography on silica gel.[7] The choice of purification method will depend on the physical properties of the biaryl product and the nature of the impurities.
-
Figure 2: General Workflow for Large-Scale Biaryl Synthesis.
Challenges and Troubleshooting in Large-Scale Suzuki-Miyaura Couplings
Scaling up chemical reactions from the laboratory bench to a manufacturing setting can present unforeseen challenges.[6][8]
| Challenge | Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction or Low Yield | - Inefficient catalyst activity- Insufficient base- Poor solubility of reagents- Presence of oxygen or water | - Screen different palladium catalysts and ligands.- Increase the amount of base or try a stronger base.- Use a different solvent system or add a phase-transfer catalyst.- Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Formation of Homocoupling Byproducts | - Decomposition of the boronic acid- Reaction of the aryl halide with itself | - Use a milder base.- Lower the reaction temperature.- Add the boronic acid portion-wise. |
| Difficulty in Removing Palladium Residues | - Strong coordination of palladium to the product | - Use palladium scavengers (e.g., activated carbon, silica-based scavengers).- Perform multiple aqueous washes or extractions.- Recrystallize the final product. |
| Exothermic Reaction | - Rapid addition of reagents or catalyst- Inadequate cooling | - Add reagents and catalyst portion-wise or via an addition funnel.- Ensure efficient cooling and temperature monitoring. |
Safety Considerations with this compound
While boronic acids are generally considered to have low toxicity, appropriate safety precautions should always be taken.[1][5]
-
This compound may cause skin, eye, and respiratory irritation.[9]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The large-scale synthesis of biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for accessing valuable building blocks for drug discovery and development. By understanding the underlying reaction mechanism, carefully selecting reaction parameters, and being prepared for potential scale-up challenges, researchers can efficiently and safely produce these important compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to advance the field of medicinal chemistry.
References
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. NIH.
- McGill Chemistry researchers find cleaner, easier way to make biaryls. McGill University.
- Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC.
- Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. American Chemical Society.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- 3,5-Difluorophenylboronic acid. Sigma-Aldrich.
- 3-Amino-4-fluorophenylboronic acid(contains varying amounts of Anhydride).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- Boron-Based Drug Design. ResearchGate.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Back To School this compound Price Crushed By 35%.
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- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
handling and storage of (3-Amino-4,5-difluorophenyl)boronic acid
An Application Guide for the Handling and Storage of (3-Amino-4,5-difluorophenyl)boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a critical building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, imparted by the fluorine and amino substituents, make it a versatile reagent in cross-coupling reactions. However, like many organoboronic acids, its stability and reactivity are highly dependent on proper handling and storage. This guide provides a comprehensive overview of the essential protocols to ensure the long-term integrity of the compound and to maintain a safe laboratory environment. We will delve into the causality behind these procedures, moving beyond simple instructions to foster a deeper understanding of the compound's chemical nature.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward safe and effective utilization. This data provides the basis for the handling and storage recommendations that follow.
| Property | Value | Reference |
| CAS Number | 1072952-10-3 | [1][2] |
| Molecular Formula | C₆H₆BF₂NO₂ | [1][2] |
| Molecular Weight | 172.93 g/mol | [1][2] |
| Appearance | Solid, powder | [3][4] |
| Recommended Storage Temp. | 2-8°C | [1][5] |
Hazard Identification and Safety Protocols
While specific GHS classification for this compound is not universally published, data from structurally similar arylboronic acids indicates a clear need for caution. The primary hazards are associated with irritation upon contact or inhalation.[3][6][7] Adherence to a strict safety workflow is non-negotiable.
Principal Hazards
Based on analogous compounds, the following hazards should be assumed:
-
Skin Irritation: May cause irritation upon direct contact.[3][6]
-
Serious Eye Irritation: Poses a significant risk of irritation or damage to the eyes.[3][6][7]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[3][6]
General Laboratory Safety Workflow
The following workflow diagram illustrates the mandatory sequence of operations when working with this and other potentially hazardous chemical reagents.
Caption: A flowchart of the essential safety steps for handling chemical reagents.
Detailed Handling Protocol
Handling organoboronic acids requires meticulous attention to prevent degradation and ensure user safety. The boronic acid functional group is susceptible to dehydration, forming boroxine anhydrides, and can undergo protodeboronation under certain conditions. The following protocol is designed to mitigate these risks.
Engineering Controls
-
Fume Hood: All handling of solid this compound must be conducted inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.[8]
-
Ventilation: Ensure the fume hood has proper airflow before beginning work.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA regulations in 29 CFR 1910.133.[6][7]
-
Hand Protection: Use nitrile gloves. Inspect them for any signs of damage before use and employ proper glove removal techniques to avoid skin contact.[9]
-
Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.[9]
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Before retrieving the compound from storage, prepare the balance, spatulas, and receiving vessel inside the chemical fume hood.
-
Inert Atmosphere (Recommended): For reactions sensitive to moisture or oxidation, it is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen). This minimizes the formation of boroxines (cyclic anhydrides) which can affect reaction stoichiometry.
-
Equilibration: Allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis and clumping.[10]
-
Dispensing: Keep the main container opening as brief as possible. Use a clean, dry spatula to transfer the desired amount of the powder to a tared weighing vessel.
-
Closure: Tightly close the container immediately after dispensing.[2][11] If the container has a septum, consider flushing the headspace with an inert gas before re-sealing and returning to storage.
-
Cleanup: Carefully clean the spatula and the weighing area to remove any residual powder. All contaminated materials (e.g., weighing paper, disposable gloves) should be disposed of as chemical waste according to institutional regulations.[12]
Optimal Storage Protocols
The long-term stability of arylboronic acids is paramount for reproducible experimental results. Decomposition can lead to lower yields and the formation of impurities. The primary drivers of degradation are temperature, moisture, and air (oxygen).[5]
Storage Condition Summary
| Duration | Temperature | Atmosphere | Container | Light Exposure |
| Short-Term (In frequent use) | 2-8°C (Refrigerated)[3] | Tightly Sealed[11] | Original manufacturer's bottle | Protect from direct light |
| Long-Term (Archival) | 2-8°C or -20°C[5] | Inert (Argon/Nitrogen)[5] | Tightly sealed, preferably in a desiccator | Store in a dark place[1][10] |
Causality: Storing at reduced temperatures slows the rate of potential decomposition reactions.[5] An inert atmosphere is crucial for long-term storage as it displaces both moisture, which can cause hydrolysis, and oxygen, which can lead to oxidative degradation.[5] Boronic acids can be sensitive to light, so storage in a dark environment is recommended to prevent photochemical reactions.[10]
Storage Decision Pathway
The following diagram provides a simple decision-making tool for determining the appropriate storage conditions.
Sources
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- 2. capotchem.com [capotchem.com]
- 3. fishersci.de [fishersci.de]
- 4. 3,5-Difluorophenylboronic acid = 95 156545-07-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. zzylchem.com [zzylchem.com]
- 11. fishersci.ca [fishersci.ca]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with (3-Amino-4,5-difluorophenyl)boronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals who are working with (3-Amino-4,5-difluorophenyl)boronic acid. This particular substrate presents a unique set of challenges due to the interplay of its electronic and coordinating functional groups. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your coupling reactions.
The content herein moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing completely, and I'm recovering only starting materials. What are the first things to check?
A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle, which can exhibit greater thermal stability and insensitivity to air and water.[2]
-
Oxygen Contamination: The Suzuki-Miyaura reaction is highly sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][3] Ensure your solvents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Argon or high-purity Nitrogen) for its entire duration.
-
Base Inadequacy: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate 'ate' complex, which is necessary for the transmetalation step.[4] For an electron-deficient substrate like this, a weak base (e.g., NaHCO₃) may be insufficient. A stronger base is likely required (see detailed guide below).
Q2: I'm getting very low yields (<20%). What is the most likely bottleneck in the reaction?
A2: Low yields with this specific substrate often stem from two competing factors: catalyst inhibition by the amino group and inefficient transmetalation due to the electron-deficient nature of the boronic acid.
-
Catalyst Inhibition: The lone pair of electrons on the 3-amino group can coordinate to the palladium center. This coordination can stabilize the palladium intermediate and hinder subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination.[5][6]
-
Inefficient Transmetalation: The two strongly electron-withdrawing fluorine atoms decrease the electron density on the phenyl ring.[7] This reduces the nucleophilicity of the boronic acid, making the transfer of the aryl group from boron to palladium (transmetalation) the rate-limiting step.[8][9]
Optimizing your choice of ligand and base is the most direct way to address these combined challenges.
Q3: I'm observing significant side products. What are they, and how can I prevent them?
A3: The two most common side products in Suzuki couplings are the result of protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of 2,3-difluoroaniline from your boronic acid.[10] This side reaction is often exacerbated by high temperatures, extended reaction times, and the presence of excess water or protic sources under certain pH conditions.[10][11]
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid (or the aryl halide). Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] Rigorous degassing and using an appropriate Pd(0) source or a precatalyst that cleanly generates Pd(0) can minimize this.[12]
In-Depth Troubleshooting Guide
Problem 1: Low Reactivity Due to Catalyst Inhibition
The ortho-amino group relative to the boronic acid moiety is a primary suspect for poor reactivity. Its lone pair can form a stable chelate with the palladium catalyst, effectively sequestering it from the productive catalytic cycle.
Causality Diagram: Catalyst Inhibition
Caption: Potential catalyst inhibition pathway by the amino group.
Solutions:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical. These ligands can sterically disfavor the formation of the inhibitory amine-palladium chelate and simultaneously promote the desired reductive elimination step.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[12]
-
-
Protecting Group Strategy: While often a last resort due to added synthetic steps, protection of the amino group (e.g., as a Boc-carbamate or an amide) will eliminate its coordinating ability. This can dramatically improve reaction efficiency, though deprotection will be required post-coupling.
-
Use of Boronate Esters: Converting the boronic acid to its pinacol (Bpin) or neopentyl glycol ester can sometimes improve stability and reactivity profiles, potentially altering the dynamics of catalyst interaction.
Problem 2: Inefficient Transmetalation
The strong inductive effect of the two fluorine atoms makes the aryl ring electron-deficient, which retards the crucial transmetalation step.
Solutions:
-
Base Selection & Stoichiometry: A stronger base is required to generate a sufficient concentration of the highly nucleophilic boronate 'ate' complex (Ar-B(OH)₃⁻).
-
Solvent System: The choice of solvent can influence the solubility of the base and the stability of the intermediates.
-
Aqueous Systems: A mixture of an organic solvent like 1,4-dioxane, THF, or DME with water (e.g., 4:1 to 10:1 ratio) is a standard starting point. Water helps to dissolve inorganic bases and facilitates the formation of the 'ate' complex.[3]
-
Anhydrous Systems: If protodeboronation is a significant issue, switching to an anhydrous polar aprotic solvent like DMF or NMP with a more soluble base like K₃PO₄ can be beneficial.[11]
-
-
Temperature: Higher temperatures (80–110 °C) are often necessary to overcome the activation barrier for transmetalation with electron-poor boronic acids. Monitor for thermal decomposition of starting materials or catalyst.
Problem 3: Protodeboronation Side Reaction
This side reaction consumes your boronic acid, directly reducing the maximum achievable yield.[10]
Solutions:
-
Use of Boronate Esters or Trifluoroborates: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.[10] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the side reaction.
-
Minimize Water Content: While some water is often beneficial, excess water can promote protodeboronation. If this is a suspected issue, try reducing the water content in your solvent system or switching to anhydrous conditions.[12]
-
Avoid Harshly Acidic or Basic Conditions During Workup: Be mindful that residual strong base or acid during aqueous workup can also cause protodeboronation of any unreacted starting material. Neutralize the reaction mixture carefully before extraction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting Suzuki reactions.
Recommended Experimental Protocols
Protocol 1: General Starting Point
This protocol serves as a robust starting point for coupling this compound with a generic aryl bromide.
| Component | Stoichiometry | Typical Amount (for 1 mmol scale) |
| Aryl Halide (Ar-Br) | 1.0 equiv | 1.0 mmol |
| This compound | 1.2–1.5 equiv | 1.2–1.5 mmol |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1–2 mol % | 0.01–0.02 mmol |
| Ligand (e.g., XPhos) | 2.2–4.4 mol % | 0.022–0.044 mmol |
| Base (e.g., K₃PO₄) | 2.0–3.0 equiv | 2.0–3.0 mmol |
| Solvent (e.g., 1,4-Dioxane/Water) | 0.1–0.2 M | 5–10 mL (4:1 ratio) |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[1]
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (XPhos, 2.2 mol %) and add this solid mixture to the reaction flask.
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it thoroughly by sparging with argon for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry Department - The University of British Columbia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. ResearchGate. [Link]
-
Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]
-
Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. Semantic Scholar. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Suzuki Coupling Explained: A Gateway to Complex Molecule Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Struggling with Suzuki Reaction : r/Chempros. Reddit. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Suzuki coupling of aryl halides with phenylboronic acid | Download Table. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of (3-Amino-4,5-difluorophenyl)boronic Acid in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (3-Amino-4,5-difluorophenyl)boronic acid. This versatile building block is invaluable in medicinal chemistry and materials science due to its unique electronic properties.[1] However, the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine substituents can create challenges in catalytic cross-coupling reactions, leading to undesired side products.[2][3]
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common side reactions encountered during its use, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction yield is low, and I've identified 3,4-difluoroaniline as a major byproduct. What is happening and how can I fix it?
Answer:
-
Probable Cause: Protodeboronation. You are observing the result of protodeboronation, a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[4] This process is often accelerated by aqueous basic conditions, which are typical for Suzuki-Miyaura couplings.[5][6] The electron-withdrawing nature of the fluorine atoms makes the aryl ring of this compound particularly susceptible to this decomposition pathway.[6][7]
-
Solutions & Preventative Measures:
-
Optimize the Base: The choice of base is critical. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[8]
-
Control Water Content: While water is a common co-solvent, it is the proton source for this side reaction.
-
Recommendation: If the reaction tolerates it, use anhydrous solvents. If aqueous conditions are necessary, minimize the amount of water and ensure it is thoroughly degassed. Protecting the boronic acid as a trifluoroborate salt or a MIDA boronate can also confer greater stability in aqueous media and allow for a "slow release" of the active reagent.[10]
-
-
Minimize Reaction Time and Temperature: Prolonged exposure to heat increases the rate of decomposition.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Experiment with lower temperatures if the reaction rate is acceptable.
-
-
Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation.[5] The ester still participates in the catalytic cycle but is generally more robust under basic conditions.
-
Question 2: I am observing a significant amount of a high-molecular-weight impurity, which mass spectrometry suggests is a symmetrical biaryl, 3,3'-diamino-4,4',5,5'-tetrafluorobiphenyl. What causes this?
Answer:
-
Probable Cause: Homocoupling. This byproduct is the result of the palladium-catalyzed homocoupling of two molecules of your boronic acid.[11][12] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to active Pd(II) species that facilitate the unwanted pathway.[13][14] Electron-deficient boronic acids, like the one you are using, can be particularly prone to homocoupling.[14]
-
Solutions & Preventative Measures:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a key culprit in many homocoupling mechanisms.
-
Recommendation: Degas all solvents thoroughly (e.g., via sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles).[15] Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen and maintain this atmosphere throughout the reaction.
-
-
Select the Right Catalyst/Precatalyst: The state of the palladium can influence this side reaction.
-
Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ directly.[16] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are sufficient for its complete and rapid reduction to the active Pd(0) species.
-
-
Optimize Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to homocoupling.[14]
-
-
Control Stoichiometry: An excess of the boronic acid can favor homocoupling once the aryl halide partner is consumed.
-
Recommendation: Use a modest excess of the boronic acid (e.g., 1.1–1.2 equivalents) rather than a large excess.
-
-
Question 3: My final product is contaminated with 3-amino-4,5-difluorophenol. Where does this come from?
Answer:
-
Probable Cause: Oxidation. The boronic acid functional group can be oxidized to a hydroxyl group, yielding the corresponding phenol.[17] This can be caused by dissolved oxygen in the reaction mixture or other adventitious oxidants.[18][19]
-
Solutions & Preventative Measures:
-
Strict Anaerobic Conditions: As with homocoupling, eliminating oxygen is the most effective preventative measure.
-
Recommendation: Follow rigorous procedures for degassing solvents and maintaining an inert atmosphere throughout the experiment.
-
-
Purify Solvents: Ethereal solvents like THF or dioxane can form peroxides upon storage, which can act as oxidants.
-
Recommendation: Use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides before use if the solvent has been stored for an extended period.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the unique electronic structure of this compound influence its behavior in catalysis?
The molecule exhibits a "push-pull" electronic effect. The two fluorine atoms are potent electron-withdrawing groups, which increases the Lewis acidity of the boron atom.[2][3] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle.[20] However, this also renders the aromatic ring electron-deficient, heightening its susceptibility to base-catalyzed protodeboronation.[6] Conversely, the meta-amino group is electron-donating and can chelate to the palladium catalyst, which may influence ligand exchange rates and overall catalyst activity.[16] Understanding this balance is key to selecting the right reaction conditions.
Q2: What are the ideal storage and handling procedures for this reagent?
To ensure its integrity and reactivity, this compound should be stored in a tightly sealed container in a dark, dry environment under an inert atmosphere (e.g., argon).[1] Refrigeration at 2-8°C is recommended to minimize thermal decomposition and dehydration to its boroxine anhydride form.[1] Handle the solid quickly in the open air to minimize exposure to atmospheric moisture and oxygen.
Q3: Is there a universally "best" catalyst system for this boronic acid?
No single system is universally optimal, as the ideal conditions depend heavily on the specific aryl halide coupling partner. However, a good starting point for optimization involves using a modern catalyst system known for its high activity with challenging substrates.
| Component | Recommended Starting Points | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed Pd(II)-ligand complex (e.g., XPhos Pd G3/G4) | Provides a reliable source of active Pd(0). Pre-formed complexes can offer better stability and reproducibility.[16][21] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, often leading to higher yields and suppressing side reactions.[14][21] |
| Base | K₃PO₄, Cs₂CO₃ | Effective at promoting transmetalation without being overly harsh, thus minimizing protodeboronation.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Common solvent systems that balance reagent solubility and reaction performance.[15][22] |
Part 3: Protocols & Visualizations
Protocol 1: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol incorporates best practices for handling sensitive reagents like this compound.
-
Vessel Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser) and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Addition (Solids): To the reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere Purge: Seal the flask with a septum, and perform three cycles of evacuating the flask under vacuum and backfilling with argon or nitrogen.[15]
-
Solvent Addition: Add the thoroughly degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to the stirring mixture. Some prefer to add the catalyst with the other solids in step 2, which is also acceptable.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure before purification.[16]
Visualizations
Figure 1: Troubleshooting workflow for identifying and solving common side reactions.
Figure 2: Competing reaction pathways for this compound.
References
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
-
Alonso, F., et al. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 65(10), 3116-3122. [Link]
-
ResearchGate. (2017). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. ResearchGate. [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. [Link]
-
Burke, S. A., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Communications, 10(1), 5419. [Link]
-
ResearchGate. (2017). (PDF) Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 81(21), 10106-10121. [Link]
-
Autech. (2026). This compound Price Crushed By 35%. Autech Scientific. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Organic Chemistry Portal. [Link]
-
ACS Publications. (2023). Rational Control of Interfacial Spontaneous Redox Reactions by Modulating Single-Microdroplet Charging. Analytical Chemistry. [Link]
-
Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1293. [Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.jp]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
preventing protodeboronation of (3-Amino-4,5-difluorophenyl)boronic acid
A Guide to Preventing Protodeboronation
Welcome to the technical support center for (3-Amino-4,5-difluorophenyl)boronic acid (CAS RN: 1072952-10-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating protodeboronation, a common side reaction that can significantly impact reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on extensive field experience and a thorough understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?
Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This process converts the arylboronic acid back to its corresponding arene, an undesired side reaction that consumes the starting material and reduces the yield of the desired cross-coupled product.[3][4] This can be particularly problematic in sensitive, multi-step syntheses where maximizing yield is critical.
Q2: Why is this compound particularly susceptible to protodeboronation?
The susceptibility of an arylboronic acid to protodeboronation is influenced by the electronic properties of its substituents. Electron-deficient arylboronic acids, such as those with multiple fluorine atoms, are known to be more prone to this decomposition pathway.[5][6] The two electron-withdrawing fluorine atoms on the phenyl ring of this compound increase the electrophilicity of the carbon atom attached to the boron, making it more susceptible to protonolysis. While the amino group is electron-donating, its effect may not be sufficient to counteract the strong induction of the adjacent fluorine atoms.
Q3: Under what conditions does protodeboronation typically occur?
Protodeboronation can be catalyzed by both acid and base, but it is most commonly observed under the basic conditions required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][7] The reaction is also influenced by temperature, solvent, and the specific base used.[8][9] Aqueous media and higher temperatures generally accelerate the rate of protodeboronation.[6][8]
Troubleshooting Guide: Minimizing Protodeboronation in Your Experiments
This section provides detailed troubleshooting advice for common issues encountered when using this compound.
Issue 1: Low yield of the desired cross-coupled product and isolation of 3,4-difluoroaniline.
This is a classic sign that significant protodeboronation has occurred. The following strategies can help mitigate this issue.
Causality and Mechanistic Explanation
Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form [ArB(OH)3]-.[5] This boronate is susceptible to reaction with a proton source (often water in the reaction mixture) at the ipso-carbon, leading to the cleavage of the C-B bond.[6]
Caption: Base-catalyzed protodeboronation pathway.
Recommended Solutions & Protocols
1. Choice of Base:
The strength and concentration of the base are critical.[7][10] While a base is necessary to facilitate transmetalation in Suzuki-Miyaura coupling, stronger bases and higher concentrations can accelerate protodeboronation.[7]
-
Recommendation: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7] Phosphates, such as K₃PO₄, can also be effective.
-
Protocol: Start with 2-3 equivalents of a milder base (e.g., K₂CO₃) and monitor the reaction progress. Avoid using a large excess of the base.
2. Solvent System:
The presence of water can be a major contributor to protodeboronation.[3] While some water is often necessary for the solubility of the base and to facilitate the catalytic cycle, minimizing its content can be beneficial.
-
Recommendation: Employ anhydrous or minimally aqueous solvent systems. A mixture of a non-polar aprotic solvent like dioxane or toluene with a minimal amount of water is often a good starting point.[5][6] Alternatively, polar aprotic solvents like DMF or DMSO can be used, but be aware that DMSO can sometimes promote protodeboronation under thermal conditions.[9]
-
Protocol: Use a solvent mixture such as dioxane:water (e.g., 4:1 or 10:1 ratio). Ensure all solvents are properly dried and degassed.
3. Temperature Control:
Higher reaction temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[8]
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient coupling. For highly active catalyst systems, room temperature reactions may be feasible.[11]
-
Protocol: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor for product formation. If the reaction is sluggish, a more active catalyst/ligand system may be a better solution than increasing the temperature.
4. Reaction Time:
Prolonged reaction times expose the boronic acid to decomposition conditions for longer.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Protocol: Set up small-scale analytical reactions to determine the optimal reaction time before performing a larger-scale synthesis.
| Parameter | Standard Condition (High Protodeboronation Risk) | Recommended Condition (Low Protodeboronation Risk) |
| Base | Strong (e.g., NaOH, KOH) | Weaker (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | High water content (e.g., 1:1 Dioxane:Water) | Low water or anhydrous (e.g., 10:1 Dioxane:Water) |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) or Room Temperature |
| Reaction Time | Prolonged (e.g., >12 hours) | Monitored and minimized |
Issue 2: Inconsistent results and poor reproducibility.
This can be due to the degradation of the boronic acid during storage or variations in reaction setup.
Recommended Solutions & Protocols
1. Proper Storage and Handling:
This compound should be stored under an inert atmosphere in a cool, dark place to maintain its stability.[1]
-
Protocol: Upon receipt, aliquot the boronic acid into smaller, single-use vials under argon or nitrogen and store them at 2-8°C. This minimizes repeated exposure to air and moisture.
2. Use of Boronic Esters or Trifluoroborates:
Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable to protodeboronation than the free boronic acid.[12][13] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[11][14]
-
Recommendation: If direct use of the boronic acid is problematic, consider converting it to its pinacol ester or trifluoroborate salt.
-
Experimental Workflow:
Caption: Using stabilized derivatives to prevent protodeboronation.
3. Amine Protection:
The free amino group can potentially coordinate to the metal center or influence the electronic properties of the ring in a way that affects stability.
-
Recommendation: In some cases, protecting the amino group (e.g., as a Boc or Cbz carbamate) can improve stability and reactivity.[15][16] The protecting group can be removed in a subsequent step.
-
Protocol:
-
React this compound with Boc-anhydride and a suitable base (e.g., triethylamine) in a solvent like THF or dioxane to form the N-Boc protected boronic acid.
-
Use the protected boronic acid in the Suzuki-Miyaura coupling under the optimized conditions described above.
-
Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Issue 3: Catalyst deactivation or low turnover.
If the desired reaction is slow, the boronic acid has more time to decompose. A highly efficient catalyst system is crucial.
Recommended Solutions & Protocols
1. Use of Modern Catalyst Systems:
Modern palladium precatalysts and bulky, electron-rich phosphine ligands are designed to promote rapid oxidative addition and reductive elimination, leading to faster reaction times and lower reaction temperatures.[11]
-
Recommendation: Employ advanced catalyst systems, such as those based on biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[17] Precatalysts that rapidly form the active Pd(0) species are particularly effective for coupling unstable boronic acids.[11]
-
Protocol: Screen a variety of modern palladium catalysts and ligands to find the optimal combination for your specific substrates. A small amount of a more active catalyst is often more effective than a larger amount of a less active one.
References
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. Available at: [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Available at: [Link]
-
ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. Available at: [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Available at: [Link]
-
Reddit. (2023). Protodeboronation product. Available at: [Link]
-
ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
C&L Scientific. (2026). This compound Price Crushed By 35%. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Boron-reagents unstable towards protodeboronation (according to pH studies by Lloyd-Jones and co-workers). Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Available at: [Link]
- Fields, G. B. (n.d.). Photocleavable Protecting Groups. Methods in Enzymology.
-
Albericio, F., & El-Faham, A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Purification of (3-Amino-4,5-difluorophenyl)boronic acid
Welcome to the technical support guide for the purification of crude (3-Amino-4,5-difluorophenyl)boronic acid (CAS RN: 1072952-10-3). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with purifying this and other electron-deficient aminophenylboronic acids.
Introduction: Understanding the Challenges
This compound is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its purification is often non-trivial due to a combination of chemical properties inherent to boronic acids. These compounds have a tendency to undergo reversible self-condensation to form cyclic anhydrides known as boroxines, and their amphoteric nature (containing both a basic amino group and an acidic boronic acid group) can complicate purification schemes like chromatography and acid-base extractions.[2][3] Furthermore, the Lewis acidic boron atom can strongly interact with silica gel, leading to poor recovery during column chromatography.[4]
This guide provides field-proven insights and solutions to these common issues, enabling you to achieve high purity and consistent results in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Issue 1: My NMR or LC-MS analysis shows a major impurity with a higher molecular weight, and the mass is consistent with a trimer. What is this and how do I remove it?
Q: I've isolated my product, but analytical data suggests the presence of a trimeric species. What is happening?
A: You are observing the formation of a boroxine, the cyclic anhydride of the boronic acid. This is the most common impurity and arises from the intermolecular dehydration of three boronic acid molecules. This process is reversible and is favored by removing water or heating the compound in a non-polar, aprotic solvent.
Solutions:
-
Hydrolysis during Workup: The simplest way to reverse boroxine formation is to introduce water. During your aqueous workup, ensure the mixture is stirred vigorously for an adequate amount of time (30-60 minutes) to allow the boroxine to hydrolyze back to the monomeric boronic acid before extraction or isolation.
-
Recrystallization from an Aqueous System: Purifying the crude material by recrystallization from a solvent mixture containing water (e.g., Ethanol/Water or Acetonitrile/Water) will shift the equilibrium back to the desired boronic acid.
-
Avoid Anhydrous Heating: Do not dry your crude product for extended periods at high temperatures under vacuum, as this will promote boroxine formation. It is often better to proceed with a slightly wet crude product to the final purification step.
Issue 2: My product is streaking badly on a silica gel TLC plate and I get very low recovery from column chromatography.
Q: I am trying to purify my compound using standard silica gel chromatography, but the product seems to be irreversibly binding to the column. Why does this happen?
A: This is a classic problem when purifying boronic acids on silica. The electron-deficient boron atom acts as a Lewis acid and strongly coordinates to the Lewis basic silanol (Si-OH) groups on the surface of the silica gel.[4] For aminophenylboronic acids, the amino group can also interact with the acidic silica surface. This leads to significant tailing on TLC plates and product loss on the column.
Solutions:
-
Avoid Silica Gel Where Possible: For this specific molecule, methods like recrystallization or acid-base extraction are often more effective and scalable than silica gel chromatography.[5]
-
Deactivate the Silica: If chromatography is unavoidable, you must deactivate the silica gel to minimize these interactions. This can be done by:
-
Adding a Base: Prepare your column slurry and eluent with a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (NEt₃). The triethylamine will compete for the acidic sites on the silica gel, allowing your product to elute more cleanly.
-
Boric Acid Treatment: Pre-treating the silica gel with a boric acid solution can also passivate the surface and improve recovery.[4]
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or C18 reversed-phase silica.[3] Reversed-phase chromatography often works well, but requires careful removal of the aqueous mobile phase at low temperatures to prevent decomposition.[6]
Issue 3: My final product shows the presence of 3,4-difluoroaniline after purification.
Q: My post-purification NMR spectrum shows signals that correspond to the starting aniline (3,4-difluoroaniline), but without the boronic acid group. How did this happen?
A: This impurity is the result of protodeboronation, a reaction where the C-B bond is cleaved and replaced with a C-H bond.[3] This is a common decomposition pathway for arylboronic acids and can be promoted by exposure to strong acids, strong bases, or elevated temperatures, particularly in the presence of water or other protic sources.
Solutions:
-
Control pH: During acid-base extractions, use dilute acids (e.g., 1M HCl) and bases (e.g., 1M NaOH or saturated NaHCO₃) and avoid prolonged exposure. When adjusting the pH to precipitate your product, do so slowly and avoid overshooting the target isoelectric point.
-
Minimize Heat: When removing solvents on a rotary evaporator, use a water bath temperature below 45°C.[3] If possible, freeze-drying is a gentler alternative for removing water after reversed-phase chromatography.
-
Inert Atmosphere: If protodeboronation is persistent, especially during synthesis, perform reactions and workups under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that can sometimes facilitate the decomposition.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for purifying crude this compound.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Recommended Purification Protocol: Acid Wash & Recrystallization
This protocol is a robust, scalable method that first removes non-basic organic impurities and then purifies the target compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethanol (EtOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
-
Dissolution: Dissolve the crude boronic acid in ethyl acetate (approx. 10-20 mL per gram of crude material). Some warming may be necessary. If insoluble solids (inorganic salts) are present, filter them off.
-
Acidic Wash: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of 1M HCl. The product, containing a basic amino group, will be protonated and partition into the aqueous acidic layer. The non-basic organic impurities will remain in the ethyl acetate layer.
-
Separation: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains the impurities).
-
Neutralization & Precipitation: Place the aqueous layer in an ice bath and stir. Slowly add saturated NaHCO₃ solution dropwise until the pH of the solution is approximately 7-8 (check with pH paper). The pure this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a small amount of cold ethyl acetate or hexane to aid drying.
-
Recrystallization: Transfer the isolated solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour to maximize crystal formation.
-
Final Isolation & Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the product under vacuum at a low temperature (<40°C) to a constant weight.
Data Summary Table
| Purification Method | Pros | Cons | Best For... |
| Recrystallization | Highly effective for purity >95%; Scalable; Removes boroxines. | Requires screening for a suitable solvent system; Potential for yield loss in mother liquor. | Crude material that is already >70% pure and solid. |
| Acid-Base Extraction | Excellent for removing non-polar, neutral, or acidic impurities; Good for oily crude products. | Risk of protodeboronation if pH is not carefully controlled; Amphoteric nature can be tricky. | Removing impurities with very different acid/base properties from the target compound. |
| Silica Chromatography | Can separate isomers or impurities with very similar solubility. | Low recovery due to product adsorption[4]; Risk of hydrolysis on column; Requires silica deactivation. | Last-resort purification when other methods fail and only small quantities are needed. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A: The purified solid should be stored in a tightly sealed container in a dark, dry place, preferably under an inert atmosphere of nitrogen or argon. Refrigeration at 2-8°C is recommended to maintain its stability and efficacy over the long term.[1]
Q2: How can I reliably assess the purity of my final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) or LC-MS are powerful methods for assessing purity and detecting trace impurities.[2][7] ¹H and ¹⁹F NMR spectroscopy can confirm the structure and identify any remaining solvent or protodeboronated side products. A sharp melting point is also a good indicator of high purity.
Q3: Can I use the crude product directly in my next reaction without purification? A: This is highly discouraged. Impurities like boroxines can have different reactivity and solubility, leading to inconsistent reaction yields and difficult purification of your final coupled product. Protodeboronated impurities will be unreactive, leading to an effective reduction in the amount of your desired reagent and complicating stoichiometry calculations.
Q4: Is this compound stable in solution? A: Its stability in solution depends on the solvent and pH. In neutral, aprotic solvents, it is reasonably stable for short periods. However, in protic solvents or under acidic/basic conditions, it is more susceptible to decomposition (e.g., protodeboronation) over time.[3] It is always best to use solutions of boronic acids fresh.
References
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.com.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.com.
- BenchChem. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. Benchchem.com.
- ChemicalBook. (2026). This compound Price. Chemicalbook.com.
- Regan, J., et al. (2012).
- Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. Reddit.com.
- Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. chemistry.stackexchange.com.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.
- Reddit User Discussion. (2017).
- Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. orgsyn.org.
Sources
Technical Support Center: Optimizing Catalyst Loading for (3-Amino-4,5-difluorophenyl)boronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Amino-4,5-difluorophenyl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique structure—featuring a Lewis basic amino group and electron-withdrawing fluorine atoms—presents specific challenges that can lead to low yields and catalyst deactivation.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges and optimize your catalyst loading for successful, high-yield couplings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My Suzuki coupling reaction is resulting in low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with this substrate fails, a systematic check of core parameters is essential. The low yield is often not a single issue but a combination of factors.
-
Catalyst Activity & Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere (Argon or Nitrogen) can lead to rapid catalyst decomposition and the formation of inactive palladium black.[1] Always use freshly degassed solvents and ensure your reaction vessel is properly purged.
-
Catalyst Inhibition: The primary amino group on the boronic acid is a potent Lewis base that can coordinate to the palladium center. This coordination can sequester the catalyst, preventing it from participating in the catalytic cycle and leading to a stalled reaction.[2]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, primarily through protodeboronation or trimerization into boroxines.[3]
-
Base and Solvent Choice: The base is critical for activating the boronic acid, but an inappropriate choice can accelerate side reactions.[1][4] Ensure the base is finely powdered and dry for anhydrous reactions.
Q2: I suspect catalyst inhibition by the amino group. How can I diagnose and solve this?
A2: Catalyst inhibition is a primary suspect with this substrate. The lone pair of electrons on the nitrogen atom can form a stable complex with the palladium catalyst, effectively poisoning it.
-
Diagnosis: A classic symptom is a reaction that starts but fails to go to completion, even with extended reaction times or heating. You may observe starting materials remaining alongside a small amount of product.
-
Solution: The most effective solution is to use a catalyst system that is resistant to inhibition. This is achieved by selecting a ligand that is both sterically bulky and highly electron-rich.[5]
-
Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are designed to create a sterically crowded coordination sphere around the palladium. This bulkiness can physically hinder the amino group from coordinating to the metal center.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, making the catalyst less susceptible to displacement or inhibition by other Lewis bases.[6]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results compared to using separate Pd sources and ligands.[1]
-
Q3: What is the optimal catalyst loading for this type of coupling, and how do I determine it?
A3: There is no single "optimal" loading; it depends on the reactivity of your coupling partners (aryl halide and boronic acid). The goal is to use the lowest amount of catalyst that achieves full conversion in a reasonable timeframe.
-
Starting Point: For a challenging substrate like this, a higher initial loading of 1-3 mol% is a reasonable starting point.[6] For very difficult couplings, up to 5 mol% may be necessary.
-
Optimization: The optimal loading should be determined empirically. Set up a series of small-scale parallel reactions varying the catalyst loading (e.g., 0.5%, 1%, 2%, 3%) while keeping all other parameters constant. Monitor the reactions by LC-MS or GC-MS to find the "sweet spot" that balances reaction rate, yield, and cost.
-
Consequences of Incorrect Loading:
-
Too Low: The reaction may be sluggish or stall, as the catalyst decomposes or is inhibited before the starting materials are fully consumed.
-
Too High: While it may increase the reaction rate, excessive catalyst loading is costly, can lead to more side products, and makes purification more difficult due to residual palladium and ligand byproducts.
-
Q4: I'm observing significant protodeboronation. How can I minimize this?
A4: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[3] This is a common side reaction, particularly with electron-rich boronic acids or under harsh basic conditions.[7][8]
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to milder inorganic bases like K₃PO₄ or K₂CO₃.[1][9]
-
Anhydrous Conditions: Water is often the proton source for this reaction. Switching to anhydrous solvents (like dry dioxane or toluene) can significantly reduce protodeboronation.[1]
-
Use a More Stable Boronate Ester: Boronic acids can be converted into more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[10][11] These compounds are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low.[8]
-
Fast Catalysis: Employ a highly active catalyst system that promotes the Suzuki coupling at a much faster rate than the competing protodeboronation.[8] Precatalysts that rapidly generate the active Pd(0) species are excellent for this purpose.
Q5: How does the choice of base impact the reaction with an amino-substituted boronic acid?
A5: The base has two primary, and somewhat opposing, roles in the Suzuki-Miyaura coupling.[4]
-
Activation: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate is essential for the transmetalation step, where the aryl group is transferred to the palladium center.[12][13]
-
Side Reactions: The base can also promote undesirable side reactions, most notably protodeboronation.[3]
For this compound, a moderately strong base is typically required.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate transmetalation but is generally less harsh than hydroxides.[6]
-
Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble in organic solvents and can be effective in difficult cases.[14][15] The optimal base should be screened for each specific aryl halide partner.
Section 2: Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Overcoming Low Catalyst Activity
Low catalyst activity is the most frequent failure mode for this substrate. The following workflow helps systematically identify and solve the root cause.
Caption: Troubleshooting workflow for low-yield couplings.
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Challenge | Recommended Ligand Class | Specific Ligands (Examples) | Precatalyst Examples | Rationale |
| Catalyst Inhibition (by Amino Group) | Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | XPhos Pd G3/G4, SPhos Pd G3 | Steric bulk prevents coordination of the amino group to the Pd center.[6] |
| Electron-Deficient Aryl Halide | Electron-Rich Biarylphosphines | XPhos, cataCXium A | XPhos Pd G3 | Electron-rich ligands accelerate the rate-limiting oxidative addition step.[5][16] |
| Sterically Hindered Substrates | Bulky Biarylphosphines, NHCs | XPhos, RuPhos, IPr | XPhos Pd G3, PEPPSI-IPr | Bulky ligands facilitate both oxidative addition and reductive elimination for sterically demanding partners.[6] |
Protocol 1: Small-Scale Screening of Catalyst Systems
This protocol is designed to efficiently test multiple catalyst/ligand combinations to overcome inhibition and low reactivity.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2, Pd(dba)₂ with separate ligand)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Array of small reaction vials (e.g., 2 mL microwave vials) with stir bars
Procedure:
-
Vessel Preparation: In an array of oven-dried reaction vials, add the aryl halide (e.g., 0.1 mmol), the boronic acid (0.15 mmol), and the base (0.3 mmol).
-
Inert Atmosphere: Place the vials in a glovebox or seal with septa and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the selected palladium precatalyst (e.g., 2 mol%, 0.002 mmol) to each designated vial.
-
Solvent Addition: Add the degassed solvent (e.g., 1 mL) to each vial via syringe.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine conversion.
-
Analysis: Compare the conversion rates across the different catalyst systems to identify the most effective one for your specific substrate pairing.
Section 3: Foundational Concepts
The Suzuki-Miyaura Catalytic Cycle and Inhibition Pathway
Understanding the catalytic cycle is key to troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][17] The amino group on this compound can introduce an off-cycle inhibition pathway.
Caption: The Suzuki-Miyaura catalytic cycle with a competing catalyst inhibition pathway.
In this cycle, the amino group of the boronic acid can coordinate directly to the Pd(II) intermediate after oxidative addition, forming a stable, off-cycle complex that halts catalysis.[2] The use of bulky ligands (L) makes this coordination less favorable, keeping the catalyst in the productive cycle.
References
- Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing).
- Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate.
- Technical Support Center: Optimizing Suzuki Coupling with 3,5-Difluorophenylboronic Acid. Benchchem.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Journal of the American Chemical Society.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
-
Suzuki reaction. Wikipedia. Available from: [Link]
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
-
Suzuki Coupling. YouTube. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
effect of base on (3-Amino-4,5-difluorophenyl)boronic acid stability
A Guide to Understanding and Mitigating Base-Induced Instability in Experimental Applications
Welcome to the technical support guide for (3-Amino-4,5-difluorophenyl)boronic acid. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions researchers encounter, particularly regarding the stability of this reagent in the presence of bases. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Fundamental Chemistry & The Role of pH
This section covers the core principles governing the behavior of this compound in solution. Understanding these fundamentals is critical to diagnosing and solving stability issues.
Q1: How does the pH of the reaction medium affect the structure of this compound?
A1: The pH of the solution dictates a critical equilibrium for all aryl boronic acids, including this compound. The molecule exists in two primary forms: a neutral, trigonal planar boronic acid (sp² hybridized boron) and an anionic, tetrahedral boronate (sp³ hybridized boron).[1]
-
Acidic to Neutral pH (pH < 8): The neutral trigonal form, ArB(OH)₂, is predominant.
-
Alkaline pH (pH > 9): As the pH increases beyond the boronic acid's pKa (typically ~8-9 for aminophenylboronic acids), the equilibrium shifts significantly toward the tetrahedral boronate species, [ArB(OH)₃]⁻.[1][2] This occurs through the addition of a hydroxide ion from the basic medium.
The electron-withdrawing fluorine atoms on the phenyl ring make the boron atom more Lewis acidic, which can lower the pKa compared to unsubstituted phenylboronic acid, facilitating the formation of the boronate anion.[3] This structural change is not a degradation but is essential for its reactivity in many cross-coupling reactions.[1]
Caption: pH-dependent equilibrium of boronic acid.
Section 2: Key Degradation Pathways Under Basic Conditions
While base is necessary for activating the boronic acid in reactions like the Suzuki-Miyaura coupling, it also exposes the molecule to several degradation pathways.[4] Recognizing these pathways is the first step in prevention.
Q2: What is protodeboronation and why is it a major concern for this specific boronic acid?
A2: Protodeboronation is the most common and often most frustrating degradation pathway for aryl boronic acids. It involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, resulting in the formation of 2,4-difluoroaniline as a byproduct.[1]
This process is significantly accelerated under basic conditions, particularly at elevated temperatures.[5] The electron-withdrawing nature of the two fluorine atoms in this compound makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to this reaction. The formation of the tetrahedral boronate anion at high pH further increases the rate of protodeboronation for many aryl boronic acids.[1][6] This side reaction consumes the boronic acid, reduces product yield, and complicates purification.
Caption: Simplified pathway of base-mediated protodeboronation.
Q3: Besides protodeboronation, are there other base-mediated degradation risks?
A3: Yes. While protodeboronation is primary, oxidative degradation is another significant risk. The electron-rich nature of the aminophenyl ring, combined with the presence of a base and residual oxygen or metallic catalysts, can lead to oxidative decomposition.[7][8] This can manifest as the formation of phenolic byproducts or complex, often colored, impurities. In some cases, base-mediated oxidative pathways can be complex and lead to unexpected amide cleavage if the molecule is part of a larger structure.[9] Ensuring all solvents are properly degassed and reactions are run under a strictly inert atmosphere (Argon or Nitrogen) is crucial to minimize this.
Section 3: Troubleshooting in Synthetic Applications
This section provides practical advice for overcoming common issues encountered during reactions, such as the Suzuki-Miyaura cross-coupling.
Q4: My Suzuki-Miyaura reaction with this compound is low-yielding. How do I know if base-induced degradation is the problem?
A4: A low yield is a classic symptom. To diagnose the issue, you must carefully analyze your reaction mixture at different time points using Thin Layer Chromatography (TLC) or, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS).
Diagnostic Workflow:
-
Obtain a Standard: Procure a sample of the potential protodeboronated byproduct, 2,4-difluoroaniline.
-
Monitor the Reaction: Co-spot your reaction mixture and the 2,4-difluoroaniline standard on a TLC plate. If you see a new spot in your reaction lane that corresponds to the standard and grows in intensity over time, protodeboronation is occurring.
-
Confirm with LC-MS: For unambiguous confirmation, analyze the reaction mixture with LC-MS. Look for the mass of your desired product, remaining starting materials, and, critically, the mass corresponding to 2,4-difluoroaniline.
If you confirm significant byproduct formation, your primary focus should be on optimizing the choice of base and other reaction conditions.[10]
Q5: Which base should I choose to maximize yield and minimize degradation?
A5: There is no single "best" base; the optimal choice depends on the specific coupling partner and solvent system. However, for an electron-deficient substrate like this compound, the goal is to use a base that is strong enough to facilitate transmetalation but not so harsh that it excessively promotes protodeboronation.[4][11]
| Base | Type | pKa (Conjugate Acid) | Common Solvents | Suitability & Rationale |
| K₃PO₄ | Strong, non-nucleophilic | ~12.3 | Toluene, Dioxane, THF | Often the best starting point. It is sufficiently basic to promote coupling but is generally considered less harsh than hydroxides, often leading to lower rates of protodeboronation. |
| K₂CO₃ / Na₂CO₃ | Moderate | ~10.3 | Toluene/Water, Dioxane/Water | A common and cost-effective choice. The biphasic conditions can sometimes slow degradation, but may be less effective for challenging couplings.[6] |
| Cs₂CO₃ | Strong, high solubility | ~10.3 | Dioxane, THF, DMF | Its high solubility in organic solvents can accelerate slow reactions. However, its higher basicity can also increase the rate of protodeboronation. Use with caution. |
| NaOH / Ba(OH)₂ | Strong, nucleophilic | ~15.7 | Water/Organic Mixtures | High risk. These strong hydroxide bases significantly raise the pH and dramatically accelerate protodeboronation.[11] They should generally be avoided for this substrate unless other options have failed. |
| Organic Bases (e.g., TEA, DIPEA) | Weak | ~11 | THF, Dioxane | Typically not strong enough to efficiently promote the transmetalation step in Suzuki couplings. Not recommended. |
Recommendation: Start with K₃PO₄. If the reaction is sluggish, a more soluble base like Cs₂CO₃ could be tested, but reaction time and temperature must be carefully monitored to minimize degradation.
Section 4: Recommended Protocols & Best Practices
Adhering to best practices for handling and reaction setup can dramatically improve stability and reproducibility.
Q6: What are the recommended storage and handling procedures?
A6: this compound is sensitive to air, moisture, and light.
-
Storage: Store the solid reagent in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[12] Protect from light.
-
Handling: Weigh the reagent quickly in a dry environment. Avoid prolonged exposure to the atmosphere. For solution-based applications, consider preparing fresh solutions and using them immediately.
Q7: Can you provide a baseline protocol for a Suzuki-Miyaura coupling that minimizes degradation?
A7: This protocol is a robust starting point designed to mitigate common failure modes.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.
-
Reagent Preparation:
-
To a Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).
-
In a separate flask, weigh the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
-
Inert Atmosphere: Seal the Schlenk flask, and cycle between vacuum and Argon (or Nitrogen) 3-5 times to establish a robust inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, ensuring a concentration of ~0.1 M with respect to the aryl halide) via syringe. Degas the solvent by sparging with Argon for 15-20 minutes prior to use.[13]
-
Base Addition: Add the pre-weighed base to the reaction mixture under a positive pressure of inert gas.
-
Reaction Execution:
-
Heat the reaction to the desired temperature (typically 80–100 °C). Lower temperatures are preferable if sufficient reactivity is achieved, as this will slow the rate of protodeboronation.
-
Stir vigorously to ensure good mixing.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Watch for the consumption of starting material, formation of product, and the appearance of the 2,4-difluoroaniline byproduct.
-
Work-up: Once the reaction is complete (or when the rate of byproduct formation begins to outpace product formation), cool the mixture to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine before proceeding with purification.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- Loudon, G. M. & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman. [Link not available]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link not available]
- Cammidge, A. N., et al. (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link not available]
- Kuivila, H. G., et al. (1960). Electrophilic Displacement Reactions. X. The Effects of Substituents on Rates of Solvolysis of Areneboronic Acids in Acetic Acid-Water. Journal of the American Chemical Society, 82(23), 6090–6094. [Link not available]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Roudgar, A., et al. (2019). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 24(1), 123. [Link]
-
University of Rochester. (n.d.). My Reaction Failed: FAQ. Department of Chemistry. Retrieved from [Link]
-
Adachi, S., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]
-
Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Specific Recognition. Accounts of Chemical Research, 50(5), 1325–1336. [Link]
-
Chan, T. H., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(11), 2769. [Link]
-
Coutts, S. J., et al. (1994). Synthesis of α-aminoboronic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-25. [Link]
-
Nanda, K. K., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link not available]
-
Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2213–2234. [Link]
-
Roy, C. D., & Brown, H. C. (2007). Order of thermodynamic stability of representative boronic esters. Journal of Organometallic Chemistry, 692(7), 1410-1414. [Link]
-
Oliyai, C., & Borchardt, R. T. (1994). Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides. Pharmaceutical Research, 11(5), 751-758. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qcc.edu [qcc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Electron-Rich Aminophenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-rich aminophenylboronic acids. As a Senior Application Scientist, I understand that while these reagents are invaluable building blocks in medicinal chemistry and materials science, their unique electronic properties present distinct experimental challenges. This guide is structured in a question-and-answer format to directly address the common issues you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: The Core Challenge - Instability and Degradation
Electron-rich aminophenylboronic acids are notoriously susceptible to degradation, which can compromise reaction yields, complicate analysis, and lead to irreproducible results. Understanding the primary degradation pathways is the first step toward mitigating these issues.
FAQ 1: What is protodeboronation and why is it the primary concern with these compounds?
Answer: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively converting your boronic acid back to the parent aniline derivative and boric acid.[1][2] This is the most common non-productive pathway for arylboronic acids, especially in aqueous or protic solvents.[2][3]
The electron-donating nature of the amino group exacerbates this problem. It increases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to boron) more susceptible to protonation, which initiates the C-B bond cleavage. This reaction is highly dependent on factors like pH, temperature, and the specific substitution pattern of the aryl ring.[1][4]
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Optimization Strategy:
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient. You need strongly electron-donating and sterically bulky phosphine ligands. These ligands stabilize the electron-rich palladium center and promote the oxidative addition and reductive elimination steps. [5]Excellent starting points include Buchwald-type ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(tBu)₃).
-
Base Selection: The choice of base is a delicate balance. A strong base is needed to form the reactive boronate species for transmetalation, but harsh aqueous bases (like NaOH or KOH) significantly accelerate protodeboronation. [6] * Recommended Bases: Potassium phosphate (K₃PO₄) is often an excellent choice. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are also effective and milder alternatives.
-
Protect the Boronic Acid: Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve stability and suppress protodeboronation, especially if KOH is used as the base. [6]Some protecting groups, like N-methyliminodiacetic acid (MIDA), are designed for slow release of the boronic acid under reaction conditions, keeping its ambient concentration low to prevent degradation.
-
Solvent and Temperature: Use anhydrous, degassed solvents like toluene, dioxane, or 2-MeTHF. [6]Run the reaction at the lowest temperature that provides a reasonable rate to minimize decomposition.
Section 3: Purification and Handling Best Practices
The polarity and amphoteric nature of aminophenylboronic acids make them challenging to purify using standard laboratory techniques.
Troubleshooting 3: I am unable to purify my aminophenylboronic acid by silica gel chromatography. It either streaks badly or doesn't elute. What are my options?
Answer: This is a very common issue. The combination of the basic amino group and the acidic boronic acid group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor chromatographic behavior.
Alternative Purification Strategies:
-
Recrystallization: This is often the most effective method for purification. Experiment with various solvent systems. Hot water or mixtures of ethanol/water can be effective for the free acids. [7]2. Use a Different Stationary Phase: If chromatography is necessary, switch to a more inert support. Neutral alumina is often a successful alternative to silica gel. [8]Reversed-phase chromatography (C18) can also be an option, though you may need to use a buffer in your mobile phase. [7]3. Derivatization for Purification: You can temporarily convert the boronic acid into a less polar, more stable, and often crystalline derivative for purification.
-
Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can then be liberated by a simple acidic workup. [7] * Pinacol Esters: Converting the material to its pinacol boronate ester makes it significantly less polar and more amenable to chromatography on silica gel.
-
-
Acid/Base Extraction: An acid wash can protonate the amine, making the compound soluble in the aqueous phase, which can help remove non-basic impurities. Conversely, a basic wash can deprotonate the boronic acid to form a boronate salt, which can also be used to move it into the aqueous phase and away from neutral organic impurities. [8]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Rich Aminophenylboronic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide (1.0 equiv)
-
Aminophenylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, aminophenylboronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and phosphine ligand in a small amount of the reaction solvent.
-
Inject the catalyst solution into the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method (e.g., recrystallization or chromatography on neutral alumina).
Protocol 2: Forced Degradation Study to Assess Stability
This protocol helps you understand the stability of your specific aminophenylboronic acid under various stress conditions. [1] Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of your aminophenylboronic acid in a 50:50 mixture of acetonitrile and water.
-
Aliquot and Stress: Distribute the stock solution into separate, labeled vials. Keep one unstressed control sample protected from light at 2-8 °C.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Heat one vial at a controlled temperature (e.g., 60 °C).
-
-
Analyze Samples: At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial (including the control), quench if necessary (e.g., neutralize the acid/base samples), and analyze by a suitable method like HPLC-UV.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. The decrease in the area of the main peak and the appearance of new peaks will reveal the degradation pathways and rates under each condition.
References
-
Sammis, G. M., & Singleton, D. A. (2006). Amine-Catalyzed B−O−C Bond Formation: Mechanistic Insights from Density Functional Theory and Second-Order Møller−Plesset Perturbation Theory. Organometallics, 25(9), 2175–2182. Retrieved from [Link]
-
Santana, S. D. F., et al. (2013). Boronic acid-modified magnetic materials for antibody purification. Journal of The Royal Society Interface, 10(85), 20130324. Retrieved from [Link]
-
Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Sanders, B. C., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3567-3572. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Ismaili, H., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 16(2), 238-249. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Juribašić Kulcsár, M., et al. (2020). Reaction of boronic acids and amines. ResearchGate. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved from [Link]
-
Sanders, B. C., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2022881118. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
West, T. H., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
-
ResearchGate. (2025). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectroscopy of (3-Amino-4,5-difluorophenyl)boronic acid
In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Phenylboronic acids, particularly those bearing fluorine and amino substituents, are crucial building blocks in organic synthesis due to their versatile reactivity in cross-coupling reactions and their unique electronic properties. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3-Amino-4,5-difluorophenyl)boronic acid, a compound of significant interest. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction based on established substituent effects and direct comparison with structurally related analogues. This approach not only offers a reliable spectral forecast but also serves as an educational tool for understanding the interplay of various functional groups on the electronic environment of an aromatic ring.
The Structural and Electronic Landscape
This compound incorporates three distinct substituents on a benzene ring: an electron-donating amino (-NH₂) group, two electron-withdrawing fluorine (-F) atoms, and a weakly electron-withdrawing boronic acid [-B(OH)₂] group. The interplay of the resonance and inductive effects of these groups governs the electron density at each carbon atom, which in turn dictates their ¹³C NMR chemical shifts.
The amino group, a strong resonance donor and moderate inductive withdrawer, is expected to significantly shield the ortho and para positions. Conversely, the highly electronegative fluorine atoms exert a strong inductive withdrawing effect, deshielding adjacent carbons, while also contributing a resonance donating effect that primarily influences the ortho and para positions. The boronic acid group is generally considered a weak σ-acceptor and a π-donor, its influence on the aromatic chemical shifts is typically less pronounced than that of amino and fluoro groups.
Predicted ¹³C NMR Spectrum of this compound
Based on the additive effects of the substituents and analysis of comparable molecules, the following ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent such as DMSO-d₆.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C1 (-B(OH)₂) | ~130-135 | s (broad) |
| C2 | ~110-115 | d |
| C3 (-NH₂) | ~145-150 | d |
| C4 (-F) | ~150-155 (deshielded) | dd |
| C5 (-F) | ~140-145 (deshielded) | dd |
| C6 | ~105-110 | d |
Note: The signal for the carbon atom attached to the boron (C1) is often broadened due to the quadrupolar relaxation of the boron nucleus, and in some cases may not be observed.[1][2]
Comparative Spectral Analysis
To substantiate the predicted chemical shifts, a comparative analysis with the experimental ¹³C NMR data of key structural analogues is essential.
Table 1: ¹³C NMR Chemical Shifts of Comparative Compounds (in ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | Solvent |
| Aniline | 147.9 | 116.2 | 129.9 | 119.2 | 129.9 | 116.2 | CDCl₃ |
| 1,2-Difluorobenzene | 151.2 (d) | 151.2 (d) | 125.4 (t) | 117.2 (d) | 117.2 (d) | 125.4 (t) | CDCl₃ |
| 3-Aminophenylboronic acid | 134.5 | 118.9 | 147.2 | 123.1 | 129.5 | 119.8 | DMSO-d₆ |
| 3,5-Difluorophenylboronic acid | 134.1 (t) | 104.9 (t) | 163.2 (dd) | 104.9 (t) | 163.2 (dd) | 113.1 (t) | Not Specified |
Data compiled from various sources. Note that solvent effects can cause minor variations in chemical shifts.
The data from aniline demonstrates the strong shielding effect of the amino group at the ortho (C2, C6) and para (C4) positions. In 1,2-difluorobenzene, the deshielding effect of the fluorine atoms on the directly attached carbons (C1, C2) is evident. 3-Aminophenylboronic acid provides a valuable reference for the combined influence of the amino and boronic acid groups. The chemical shifts in 3,5-difluorophenylboronic acid highlight the significant deshielding of the fluorine-bearing carbons and the complex coupling patterns that arise from C-F interactions.
Deciphering the Substituent Effects: A Deeper Dive
The predicted spectrum of this compound can be rationalized by dissecting the contribution of each substituent:
-
Amino Group (-NH₂): As a potent electron-donating group through resonance, the -NH₂ at C3 will cause significant upfield shifts (shielding) of the carbons at the ortho (C2, C4) and para (C6) positions.
-
Fluorine Atoms (-F): The two fluorine atoms at C4 and C5 will induce a strong deshielding effect on these carbons due to their high electronegativity (inductive effect). This effect is expected to be the dominant factor for C4 and C5. Furthermore, the fluorine atoms will introduce characteristic carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF), leading to splitting of the signals for C2, C3, C4, C5, and C6.[3]
-
Boronic Acid Group [-B(OH)₂]: This group is a weak deactivator. Its primary influence is on the ipso-carbon (C1), which is typically observed in the range of 130-135 ppm. The quadrupolar nature of the boron atom often leads to a broadened signal for C1, which can sometimes be difficult to detect.
The logical relationship between the molecular structure and the predicted ¹³C NMR signals is illustrated in the following diagram:
Figure 1. Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for ¹³C NMR Acquisition
To validate the predicted spectrum, the following experimental protocol is recommended for acquiring the ¹³C NMR data for this compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of this compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its relatively high boiling point.
- Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Tune and match the probe for the ¹³C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <1 Hz for the solvent peak is desirable.
3. Data Acquisition:
- Acquire a standard proton-decoupled ¹³C NMR spectrum.
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate.
- Spectral Width: Set a spectral width that covers the expected range of chemical shifts for aromatic and boronic acid carbons (e.g., 0-200 ppm).
- Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
- Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.
- Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 to 4096 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
4. Data Processing:
- Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase the resulting spectrum carefully.
- Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Integrate the peaks and assign the chemical shifts. For more detailed structural confirmation, 2D NMR experiments such as HSQC and HMBC can be performed.[1]
This comprehensive guide provides a robust framework for understanding and predicting the ¹³C NMR spectrum of this compound. By leveraging comparative data and fundamental principles of NMR spectroscopy, researchers can confidently approach the characterization of this and other similarly complex substituted aromatic compounds.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012) for Aniline. [Link]
-
ACS Omega. Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Relevant supporting information on boronic acid NMR]. [Link]
-
Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]
-
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A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of (3-Amino-4,5-difluorophenyl)boronic acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fluorine-containing compounds, in particular, have gained immense traction in pharmaceutical and agrochemical industries due to their unique ability to enhance metabolic stability and binding affinity. This guide provides an in-depth analysis of (3-Amino-4,5-difluorophenyl)boronic acid, a versatile building block in organic synthesis, utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its ¹⁹F NMR spectrum, compare it with relevant alternatives, and provide detailed experimental protocols to ensure reproducible and accurate results.
The Unparalleled Advantage of ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy stands out as a powerful analytical technique for several key reasons. The ¹⁹F nucleus possesses a spin of 1/2 and is 100% naturally abundant, making it highly sensitive to NMR detection, nearly 83% that of ¹H.[1] This high receptivity, combined with a wide chemical shift range of approximately 800 ppm, allows for excellent signal dispersion and reduces the likelihood of peak overlap, a common challenge in ¹H NMR.[2][3] This broad spectral window is particularly advantageous when analyzing complex mixtures or large molecules, as even subtle changes in the electronic environment of a fluorine atom can lead to significant and easily interpretable shifts in the spectrum.[1][4]
Deciphering the ¹⁹F NMR Spectrum of this compound
This compound (CAS RN: 1072952-10-3) is a valuable reagent in medicinal chemistry, often employed in the synthesis of novel drug candidates.[5][6][7] Its molecular structure, featuring two adjacent fluorine atoms on a phenyl ring alongside an amino and a boronic acid group, gives rise to a distinctive ¹⁹F NMR spectrum.
The electronic environment of each fluorine atom is influenced by the neighboring substituents. The electron-donating amino group and the electron-withdrawing boronic acid group will have opposing effects on the electron density around the fluorine nuclei, leading to different chemical shifts. Furthermore, the two fluorine atoms will exhibit spin-spin coupling to each other (²JF-F) and to the adjacent aromatic protons (³JH-F and ⁴JH-F), resulting in complex splitting patterns. Understanding these interactions is crucial for the unambiguous assignment of the signals and the confirmation of the compound's structure.
Comparative Analysis: Why Context Matters
To fully appreciate the information gleaned from the ¹⁹F NMR spectrum of this compound, a comparison with structurally similar compounds is essential. By analyzing the spectra of isomers and analogues, we can build a comprehensive understanding of structure-spectra relationships.
For this guide, we will compare our target compound with two commercially available alternatives:
-
3,5-Difluorophenylboronic acid (CAS RN: 156545-07-2): This isomer lacks the amino group, allowing us to isolate the electronic effect of this substituent on the fluorine chemical shifts.[8]
-
3-Aminophenylboronic acid (CAS RN: 30418-59-8): This analogue contains the amino group but lacks the fluorine atoms, serving as a non-fluorinated baseline.[9]
| Compound | Key ¹⁹F NMR Parameters | Rationale for Comparison |
| This compound | Expected complex multiplets due to F-F and H-F coupling. Chemical shifts influenced by both amino and boronic acid groups. | Target compound for detailed analysis. |
| 3,5-Difluorophenylboronic acid | Simpler splitting patterns are expected. Chemical shifts will primarily be influenced by the boronic acid group and the meta-relationship of the fluorines. | Allows for the deconvolution of the electronic effects of the amino group. |
| 3-Aminophenylboronic acid | No ¹⁹F NMR signal. | Provides a non-fluorinated reference point for understanding the impact of fluorine substitution. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high-quality, reproducible data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
1. Sample Preparation:
-
Step 1: Accurately weigh 5-10 mg of this compound. Causality: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable acquisition time.
-
Step 2: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]
-
Step 3: Add a small amount of an internal standard, such as trifluorotoluene (α,α,α-trifluorotoluene), if precise chemical shift referencing is required. Causality: An internal standard provides a fixed reference point within the spectrum, allowing for accurate comparison of chemical shifts across different samples and experiments.
2. NMR Spectrometer Setup and Data Acquisition:
-
Step 1: Insert the sample into the NMR spectrometer.
-
Step 2: Tune and match the ¹⁹F probe. Causality: Proper tuning and matching ensure maximum transfer of radiofrequency power to and from the sample, maximizing sensitivity.
-
Step 3: Set the acquisition parameters. A typical starting point for a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, enabling faster data acquisition without saturating the signal.
-
Spectral Width: -50 to -250 ppm. Causality: This range typically covers the chemical shifts of most organofluorine compounds.[2]
-
Acquisition Time: 1-2 seconds. Causality: This duration determines the digital resolution of the spectrum.
-
Relaxation Delay: 2-5 seconds. Causality: This delay allows the nuclear spins to return to thermal equilibrium between pulses, ensuring quantitative signal intensities.
-
Number of Scans: 16-64. Causality: Signal averaging increases the signal-to-noise ratio, which is proportional to the square root of the number of scans.
-
-
Step 4: Acquire the ¹⁹F NMR spectrum. Applying proton decoupling (¹H-decoupling) can simplify the spectrum by removing H-F coupling, but valuable structural information will be lost. It is often beneficial to acquire both coupled and decoupled spectra.[10]
3. Data Processing and Analysis:
-
Step 1: Apply a Fourier transform to the acquired free induction decay (FID).
-
Step 2: Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Step 3: Calibrate the chemical shift axis using the internal standard or the known solvent residual peak.
-
Step 4: Integrate the signals to determine the relative ratios of different fluorine environments.
-
Step 5: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the atoms.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR data.
Interpreting the Data: From Spectrum to Structure
The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each fluorine atom, due to their different chemical environments. The fluorine at position 4 (F4) is ortho to the amino group and meta to the boronic acid, while the fluorine at position 5 (F5) is meta to the amino group and ortho to the boronic acid. The electron-donating amino group will shield the adjacent F4, causing an upfield shift (less negative ppm value), while the electron-withdrawing boronic acid group will deshield F5, resulting in a downfield shift (more negative ppm value).
The signals will appear as doublets of doublets (or more complex multiplets) due to coupling with each other (²JF4-F5) and with the aromatic protons. The magnitude of the coupling constants provides valuable information about the through-bond connectivity and the spatial relationship between the coupled nuclei.
Diagram of Structure-Spectra Relationship
Caption: Correlation between molecular structure and ¹⁹F NMR spectral features.
Beyond ¹⁹F NMR: Alternative and Complementary Techniques
While ¹⁹F NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. Other analytical methods that can be employed include:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.[11]
-
¹H and ¹³C NMR: Offer complementary structural information about the non-fluorinated parts of the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Combustion Ion Chromatography (CIC): Can be used to determine the total organic fluorine content in a sample.[12][13]
Conclusion
The ¹⁹F NMR analysis of this compound provides a wealth of structural information that is invaluable for researchers in drug discovery and development. By understanding the principles of ¹⁹F NMR, following robust experimental protocols, and performing comparative analyses, scientists can confidently characterize their fluorinated compounds. The insights gained from these studies are crucial for optimizing synthetic routes, understanding structure-activity relationships, and ultimately, accelerating the development of new and effective therapeutics.
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved from [Link]
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Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
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Innovation News Network. (2026, January 13). Entering the PFAS testing market: What you need to know. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of (3-Amino-4,5-difluorophenyl)boronic Acid
For researchers, medicinal chemists, and drug development professionals, the precise characterization of novel building blocks is paramount. (3-Amino-4,5-difluorophenyl)boronic acid (MW: 172.93 g/mol , Formula: C₆H₆BF₂NO₂) is a key structural motif in modern medicinal chemistry, valued for its role in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its unique electronic properties, conferred by the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, necessitate robust analytical methods for its characterization and for monitoring its progression in complex reaction mixtures.
This guide provides an in-depth comparison of two prevalent mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this important synthetic intermediate. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their analytical needs.
The Analytical Challenge of Arylboronic Acids
Arylboronic acids present unique challenges in mass spectrometry. Their propensity to undergo dehydration to form cyclic trimers, known as boroxines, can complicate spectral interpretation by diminishing the molecular ion signal and introducing higher mass species.[2] Furthermore, the polarity and thermal stability of the analyte play a crucial role in determining the most effective ionization method. The subject molecule, with its polar amino and boronic acid groups, is a candidate for ESI, while its aromatic nature and moderate polarity also make it amenable to APCI.[3][4]
Comparative Analysis: ESI vs. APCI
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the workhorses of modern LC-MS. ESI is a soft ionization technique ideal for polar, and often larger, molecules that are pre-ionized in solution.[3] In contrast, APCI is better suited for less polar, more volatile, and thermally stable small molecules.[5][6] It ionizes analytes in the gas phase through a corona discharge, making it less susceptible to matrix effects from non-volatile buffers.[4][7]
The choice between ESI and APCI for this compound is not immediately obvious. The presence of the amino and boronic acid functionalities suggests ESI would be effective, particularly in positive ion mode where the amino group can be readily protonated. However, the overall aromatic system and the potential for thermal stability might allow for efficient ionization via APCI.
Experimental Workflow: A Side-by-Side Comparison
The following diagram illustrates a typical workflow for the analysis of this compound by LC-MS, highlighting the parallel paths for ESI and APCI analysis.
Caption: Comparative LC-MS workflow for ESI and APCI analysis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with system suitability checks built in to ensure reliable and reproducible data.
Protocol 1: LC-ESI-MS/MS Analysis
1. Objective: To analyze this compound using Electrospray Ionization to assess ionization efficiency, adduct formation, and fragmentation patterns.
2. Materials:
-
This compound (≥98% purity)
-
LC-MS grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), LC-MS grade
-
A UPLC/HPLC system coupled to a Q-TOF mass spectrometer with an ESI source.
3. Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in ACN. Dilute to 10 µg/mL in a 50:50 ACN:Water with 0.1% FA solution. This mobile phase mimic ensures compatibility and pre-ionization.
-
Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 50-500
-
MS/MS: Perform data-dependent acquisition (DDA) on the most intense precursor ions with a collision energy ramp (e.g., 10-40 eV).
-
4. System Suitability: Before analysis, inject a standard mixture (e.g., caffeine) to verify sensitivity, peak shape, and mass accuracy. The retention time for the analyte should be consistent (RSD < 2%) across injections.
Protocol 2: LC-APCI-MS/MS Analysis
1. Objective: To analyze this compound using Atmospheric Pressure Chemical Ionization to compare ionization efficiency and fragmentation with ESI.
2. Materials: Same as Protocol 1, but with an APCI source.
3. Procedure:
-
Sample Preparation & Chromatography: Same as Protocol 1.
-
Mass Spectrometry (APCI Positive Mode):
-
Corona Discharge Current: 4.0 µA
-
Cone Voltage: 30 V
-
Source Temperature: 130 °C
-
APCI Probe Temperature: 450 °C. This high temperature is crucial for desolvation and vaporization.[5]
-
Desolvation Gas Flow: 600 L/hr
-
MS Scan Range: m/z 50-500
-
MS/MS: Use the same DDA method as in the ESI protocol for direct comparability.
-
4. System Suitability: Similar to the ESI protocol, ensure system performance with a suitable standard (e.g., reserpine) before running the sample.
Comparative Data Analysis
The following table summarizes the expected performance of each ionization technique for this compound, based on established principles for similar molecules.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Justification |
| Primary Ion Observed | [M+H]⁺ at m/z 174.05 | [M+H]⁺ at m/z 174.05 | Both techniques are expected to generate the protonated molecule in positive ion mode. ESI via solution-phase protonation and APCI via gas-phase proton transfer from solvent ions.[4][8] |
| Relative Sensitivity | Moderate to High | Moderate | ESI is generally more sensitive for polar, easily ionizable molecules in solution.[4] APCI's efficiency will depend on the analyte's thermal stability and volatility. |
| Adduct Formation | Potential for [M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺ | Minimal to None | ESI is prone to forming adducts with salts and solvents present in the mobile phase. APCI's gas-phase mechanism largely precludes this.[9] |
| In-source Fragmentation | Low (tunable with cone voltage) | Moderate (tunable with temperature) | ESI is a very "soft" technique.[4] APCI's higher temperatures can induce some thermal degradation or fragmentation.[1] |
| Susceptibility to Matrix Effects | High | Low | ESI is sensitive to non-volatile salts that can suppress ionization. APCI is more robust in this regard.[4] |
| Boroxine Formation | Possible, but minimized in dilute acidic conditions | Possible, potentially enhanced by high probe temperature | Dehydration can occur in the heated regions of both sources. Acidic mobile phase helps stabilize the monomeric boronic acid.[10] |
Proposed Fragmentation Pathways
Understanding the fragmentation is key to structural confirmation. The fragmentation of the protonated molecule [M+H]⁺ (m/z 174.05) is expected to proceed via several key pathways influenced by the functional groups present.
Caption: Key fragmentation pathways for protonated this compound.
-
Loss of Water (H₂O): A common fragmentation for boronic acids, leading to the formation of a boronate cation. This is often a primary and abundant fragment ion.
-
Loss of Boronic Acid Group: Cleavage of the C-B bond can result in the loss of a neutral B(OH)₂ radical, leaving the difluoroaniline cation. This provides core structural information.
-
Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms makes the neutral loss of HF a plausible pathway, a characteristic fragmentation for many fluorinated aromatic compounds.[7]
Conclusion and Recommendations
For the routine analysis and quantification of This compound , LC-ESI-MS is the recommended starting point. Its high sensitivity for polar molecules and the ability to generate a clear protonated molecular ion under standard reversed-phase conditions make it highly effective. The use of an acidic mobile phase (0.1% formic acid) is critical to promote protonation and minimize boroxine formation.
LC-APCI-MS serves as a valuable alternative and complementary technique. It should be considered under the following circumstances:
-
When ESI sensitivity is poor: If the analyte does not ionize well by ESI for unforeseen reasons.
-
In the presence of significant matrix effects: If analyzing crude reaction mixtures containing non-volatile salts, APCI's robustness can provide more reliable results.[4]
-
For confirmation of thermal stability: Observing a strong molecular ion in APCI can provide indirect evidence of the compound's ability to withstand higher temperatures.
Ultimately, the choice of ionization source is an empirical decision. By employing the structured methodologies outlined in this guide, researchers can effectively compare these powerful techniques and develop a robust, reliable analytical method tailored to their specific research and development needs.
References
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Haas, M. J., Blom, K. F., & Schwarz, C. H. (n.d.). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]
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Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. Retrieved from [Link]
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Harrison, A. G., & Lin, P.-H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry. Retrieved from [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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Zhang, J., et al. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry. Retrieved from [Link]
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Brombacher, S., & Rafalska-Metcalf, E. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica. Retrieved from [Link]
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Fuchs, B. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. PMC. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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Bristow, T., & Langley, J. (2019). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Ameixa, J., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
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Wang, H.-Y., et al. (2017). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Retrieved from [Link]
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Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]
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National MagLab. (2023). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
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McLean, J. A., et al. (2022). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Retrieved from [Link]
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Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. Retrieved from [Link]
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A Researcher's Guide to the Reactivity of Aminofluorophenylboronic Acid Isomers
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aminofluorophenylboronic acids are a versatile class of reagents, prized for their utility in constructing complex molecular architectures through cross-coupling reactions. However, the isomeric placement of the amino and fluoro substituents on the phenylboronic acid ring dramatically influences the reagent's reactivity. This guide provides an in-depth comparison of the ortho, meta, and para isomers of aminofluorophenylboronic acid, supported by mechanistic principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of an arylboronic acid in widely-used transformations like the Suzuki-Miyaura and Chan-Lam couplings is fundamentally governed by the electronic nature of the aryl group and the steric environment around the boronic acid moiety. The amino (-NH₂) group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction, while the fluoro (-F) group is strongly electron-withdrawing via induction and weakly electron-donating through resonance. The positional interplay of these groups dictates the overall electronic character of the C-B bond and the steric accessibility of the boron atom, which are crucial for the key transmetalation step in many cross-coupling reactions.[1][2]
A general trend observed in the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is para > meta >> ortho.[2] This trend is a direct consequence of the combined electronic and steric effects of the substituents.
Electronic Effects
The transmetalation step of the Suzuki-Miyaura catalytic cycle is generally favored by electron-rich aryl groups on the boronic acid, as this facilitates the transfer of the aryl group to the palladium center.[3]
-
Para-isomer (4-Amino-3-fluorophenylboronic acid): In this isomer, the strong electron-donating resonance effect of the amino group is partially offset by the inductive withdrawal of the adjacent fluorine atom. However, the overall effect is an electron-rich aromatic ring, which generally enhances reactivity in Suzuki-Miyaura couplings.
-
Meta-isomer (3-Amino-4-fluorophenylboronic acid): Here, the electron-donating resonance effect of the amino group is less pronounced at the carbon bearing the boronic acid. The inductive effect of the fluorine atom has a more significant influence, leading to a less electron-rich system compared to the para-isomer.
-
Ortho-isomer (2-Amino-fluorophenylboronic acid): The proximity of both the amino and fluoro groups to the boronic acid moiety creates a complex electronic environment. While the amino group can donate electron density, the strong inductive effect of the adjacent fluoro group can significantly reduce the nucleophilicity of the aryl group.
Steric Effects
Steric hindrance around the boronic acid group can significantly impede the approach of the bulky palladium complex during the transmetalation step, thereby slowing down or even inhibiting the reaction.[4][5]
-
Ortho-isomer: This isomer suffers from severe steric hindrance due to the presence of the amino and/or fluoro group in the position adjacent to the boronic acid. This steric clash is often the dominant factor leading to its significantly lower reactivity compared to the meta and para isomers.[1]
-
Meta and Para-isomers: These isomers experience minimal steric hindrance from the substituents, allowing for easier access of the catalyst to the boronic acid group.
The interplay of these electronic and steric factors is visually summarized in the diagram below:
Caption: Factors influencing the reactivity of aminofluorophenylboronic acid isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Quantitative Overview
To illustrate the practical implications of these structural differences, the following table provides a representative comparison of the expected yields for the Suzuki-Miyaura coupling of the three aminofluorophenylboronic acid isomers with a common coupling partner, 4-bromoanisole. These values are extrapolated from literature precedents on similarly substituted systems and highlight the general reactivity trend.[2]
| Isomer | Structure | Expected Yield (%) | Key Influencing Factors |
| 4-Amino-3-fluorophenylboronic acid (para) | ![]() | 85-95% | Favorable electronics (electron-rich ring) and minimal steric hindrance. |
| 3-Amino-4-fluorophenylboronic acid (meta) | ![]() | 70-85% | Less favorable electronics compared to para, but still reactive due to minimal steric hindrance. |
| 2-Amino-3-fluorophenylboronic acid (ortho) | ![]() | < 20% | Severe steric hindrance from the ortho-amino and fluoro groups significantly impedes the reaction. |
Note: The provided images are for illustrative purposes. Actual structures can be found via chemical suppliers.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura cross-coupling reaction is designed to be a robust starting point for comparing the reactivity of the aminofluorophenylboronic acid isomers. The choice of a highly active catalyst system, such as one employing a biarylphosphine ligand, is crucial, especially when attempting to couple the challenging ortho-isomer.[6]
Materials and Reagents
-
Aminofluorophenylboronic acid isomer (ortho, meta, or para)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas for inert atmosphere
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the aminofluorophenylboronic acid isomer (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for the specified reaction time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Reactivity in Chan-Lam N-Arylation
The Chan-Lam coupling, a copper-catalyzed C-N bond formation, offers an alternative to the palladium-catalyzed Buchwald-Hartwig amination.[7][8] The reactivity trends of the aminofluorophenylboronic acid isomers in this reaction are expected to be similar to those in the Suzuki-Miyaura coupling, as the reaction also involves the boronic acid in a key transmetalation-like step with a copper catalyst.[3][9] The steric hindrance of the ortho-isomer will likely be a significant impediment to its successful participation in Chan-Lam couplings as well.
Conclusion
The isomeric position of substituents on aminofluorophenylboronic acids is a critical determinant of their reactivity in cross-coupling reactions. The para-isomer, benefiting from favorable electronic properties and minimal steric hindrance, is generally the most reactive. The meta-isomer exhibits moderate reactivity, while the ortho-isomer is significantly less reactive due to pronounced steric hindrance. A thorough understanding of these structure-activity relationships is paramount for researchers to rationally design and efficiently execute synthetic routes towards their target molecules. The provided experimental protocol serves as a robust framework for the empirical validation of these principles in the laboratory.
References
-
Das, S., Alexeev, V. L., Sharma, A. C., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
-
Self-published by the University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
Kerr, M. S., Farelli, J. D., & Knowles, R. R. (2015). Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. Tetrahedron Letters, 56(23), 3471-3474. [Link]
-
Blakemore, D. C., Castro, L., Churcher, I., Rees, D. C., Rincón, J. A., & Smith, S. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). The Royal Society of Chemistry. [Link]
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Thomas, A. A., & Denmark, S. E. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Lee, J., & Kim, J. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(5), 2605-2609. [Link]
-
Sato, K., Asai, S., & Iwamoto, T. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Dalton Transactions. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(22), 16170-16184. [Link]
-
MySkinRecipes. (n.d.). (4-Amino-3-fluorophenyl)boronic acid. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Coordination Chemistry Reviews, 421, 213437. [Link]
-
Hartwig, J. F., & Stille, J. K. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(6), 1949-1959. [Link]
-
Chan, D. M. T. (2015). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. In Name Reactions in Heterocyclic Chemistry II (pp. 1-36). John Wiley & Sons, Inc. [Link]
-
Singh, U. P., & Gaunt, M. J. (2020). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. European Journal of Organic Chemistry, 2020(47), 7381-7399. [Link]
-
Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5425. [Link]
-
Zhang, W., Wang, F., & Ma, D. (2021). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 12(1), 1-10. [Link]
-
Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 845-863. [Link]
-
Silva, F., & Ferreira, P. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2558. [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
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- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (3-Amino-4,5-difluorophenyl)boronic Acid and 3-Aminophenylboronic Acid
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. Phenylboronic acids are workhorse reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparison of two structurally related yet distinct aminophenylboronic acids: the fluorinated derivative, (3-Amino-4,5-difluorophenyl)boronic acid, and its non-fluorinated counterpart, 3-aminophenylboronic acid.
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. We will dissect the profound electronic and steric influences of fluorine substitution, offering field-proven insights and detailed experimental frameworks to guide researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: The Electronic Influence of Fluorine
The introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, which in turn governs the reactivity of the boronic acid moiety. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is fundamental to understanding the differences between our two subject compounds.[3][4]
The primary consequence of this electron withdrawal is an increase in the Lewis acidity of the boron atom.[5][6] A more electrophilic boron center can facilitate key steps in catalytic cycles, such as transmetalation. The introduction of fluorine substituents generally increases the acidity of phenylboronic acids, an effect that is dependent on the position and number of fluorine atoms.[7][8]
| Property | 3-Aminophenylboronic acid | This compound | Rationale for Difference |
| Molecular Formula | C₆H₈BNO₂[9] | C₆H₆BF₂NO₂ | Addition of two fluorine atoms. |
| Molecular Weight | 136.95 g/mol | 172.93 g/mol [10] | Increased mass from fluorine atoms. |
| Acidity (pKa) | pK₂: 8.81[11] | Expected to be < 8.81 | The strong inductive electron-withdrawing effect of the two fluorine atoms increases the Lewis acidity of the boronic acid, lowering its pKa.[7][8] |
| Stability | Generally stable solid.[12] | More susceptible to protodeboronation. | Highly electron-deficient arylboronic acids, such as polyfluorinated ones, are known to be more prone to base-catalyzed protodeboronation (replacement of -B(OH)₂ with -H).[8][13] |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the archetypal application for these reagents, making it the ideal platform for a reactivity comparison. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][14] The differing electronic natures of the two boronic acids directly impact the efficiency of this cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analysis of Reactivity Differences
-
This compound (The Fluorinated Reagent):
-
Enhanced Transmetalation: The primary advantage of the difluoro substitution is the increased Lewis acidity of the boron atom. The transmetalation step, often the rate-determining step, requires the transfer of the aryl group from boron to the palladium center.[16] A more electron-deficient boronic acid can be activated more readily by the base and can transfer its aryl group more efficiently, potentially leading to faster reaction rates and allowing for couplings at lower temperatures.[17]
-
Increased Risk of Protodeboronation: The significant drawback is an increased susceptibility to protodeboronation, especially under strong basic conditions or at elevated temperatures.[8][18] This side reaction cleaves the C-B bond, replacing it with a C-H bond, which reduces the yield of the desired coupled product. Careful selection of a milder base (e.g., K₃PO₄ instead of NaOH) and lower reaction temperatures is often necessary to mitigate this issue.[17]
-
-
3-Aminophenylboronic acid (The Non-Fluorinated Reagent):
-
Greater Stability: This reagent is generally more robust and less prone to protodeboronation, allowing for a wider range of reaction conditions, including higher temperatures and stronger bases, without significant degradation.[19]
-
Slower Transmetalation: The lower Lewis acidity of the boron atom can lead to a slower transmetalation step compared to its fluorinated counterpart. This may necessitate higher catalyst loadings, more forcing conditions (higher temperatures), or longer reaction times to achieve comparable yields, especially with challenging coupling partners.
-
Experimental Protocols
To provide a practical context, we present a general, representative protocol for a Suzuki-Miyaura coupling reaction. This protocol serves as a starting point; optimization of base, solvent, and temperature is often required for specific substrates.[20]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv) - Either this compound or 3-aminophenylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., in a 4:1 ratio, 5 mL total)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the selected boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
In a separate vessel, degas the dioxane/water solvent mixture by bubbling with inert gas for 15-20 minutes.
-
Using a syringe, add the degassed solvent to the Schlenk flask containing the solids.
-
Purge the reaction mixture with a stream of inert gas for an additional 5 minutes.
-
Under a positive pressure of inert gas, quickly add the palladium catalyst to the stirring mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[20]
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Note on Optimization: For the more sensitive This compound , consider using a milder base like K₃PO₄ and a lower reaction temperature (e.g., 60-80 °C) to minimize protodeboronation.[17] For 3-aminophenylboronic acid , if the reaction is sluggish, increasing the temperature or using a stronger base may be effective.
Conclusion and Recommendations
The choice between this compound and 3-aminophenylboronic acid is a classic example of balancing reactivity with stability.
-
Choose this compound when:
-
Coupling with electron-rich or sterically hindered aryl halides that require a more reactive boronic acid.
-
Milder reaction conditions (lower temperatures) are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
The electronic properties imparted by the fluorine atoms are desirable in the final product for applications in medicinal chemistry or materials science.
-
-
Choose 3-aminophenylboronic acid when:
-
A robust, general-purpose reagent is needed for straightforward couplings.
-
The reaction involves substrates that are tolerant of higher temperatures or stronger bases.
-
Minimizing the risk of side reactions like protodeboronation is a primary concern to maximize yield and simplify purification.
-
Ultimately, the optimal reagent depends on the specific synthetic challenge. By understanding the fundamental electronic effects of fluorine substitution, researchers can harness the unique reactivity profiles of each of these valuable building blocks to achieve their synthetic goals with greater precision and efficiency.
References
[5] Sporzyński, A., Gierczyk, B., & Schroeder, G. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. Available at: [Link]
[6] Gierczyk, B., Kaźmierczak, Ł., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. Available at: [Link]
[3] Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Available at: [Link]
[18] Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2024). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
[13] Unknown Author. (n.d.). Base-catalyzed protodeboronation of pentafluorophenyl boronic acid... ResearchGate. Available at: [Link]
[7] Gozdalik, J., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
[21] Mossine, A. V., et al. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
[8] Gozdalik, J., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available at: [Link]
[22] Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
[1] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
[4] Gozdalik, J., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Available at: [Link]
[23] Gozdalik, J., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. Available at: [Link]
[19] Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
[24] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
[25] Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
[26] NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
[27] Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]
[14] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
[15] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatic Compounds in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
[9] National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid. PubChem Compound Database. Available at: [Link]
[17] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
[2] Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
[16] Ren, P., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
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A Head-to-Head Performance Analysis: (3-Amino-4,5-difluorophenyl)boronic Acid vs. Its Pinacol Ester in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is a critical determinant of experimental success. Arylboronic acids and their derivatives are cornerstone reagents for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: (3-Amino-4,5-difluorophenyl)boronic acid and its pinacol ester counterpart. Our analysis, grounded in established chemical principles and supported by experimental data, aims to equip researchers with the insights needed to select the optimal reagent for their specific application.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between an arylboronic acid and its pinacol ester lies in a classic chemical trade-off: the high intrinsic reactivity of the free acid versus the superior stability and handling of the ester. Understanding this balance is key to optimizing reaction outcomes, from yield and purity to reproducibility and scalability.
Chemical Stability and Shelf-Life
Arylboronic acids are notoriously susceptible to degradation. Two primary pathways compromise their integrity over time:
-
Dehydration: Three molecules of boronic acid can undergo intermolecular dehydration to form a cyclic trimer known as a boroxine. This process reduces the concentration of the active monomeric species, leading to inconsistent reactivity.
-
Protodeboronation: Under certain conditions (particularly basic or acidic), the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is an irreversible decomposition that results in yield loss.
The pinacol ester of this compound offers a robust solution to these stability issues. By forming a five-membered dioxaborolane ring with pinacol, the boron center is sterically shielded and electronically stabilized. This protection significantly inhibits both boroxine formation and protodeboronation, resulting in a reagent with a considerably longer shelf-life and greater consistency between batches.
Handling, Solubility, and Purification
From a practical standpoint, pinacol esters often present significant advantages in the laboratory. They are typically crystalline, free-flowing solids that are less sensitive to air and moisture compared to their corresponding boronic acids. This simplifies weighing and handling procedures, reducing the risk of decomposition before the reaction even begins.
Furthermore, the pinacol group enhances the lipophilicity of the molecule, generally leading to improved solubility in common organic solvents used for cross-coupling reactions, such as dioxane, THF, and toluene. This can be crucial for achieving homogeneous reaction conditions and high yields. An often-overlooked advantage emerges during purification of the reagent itself; arylboronic pinacol esters can be purified using standard silica gel chromatography, a technique that is frequently challenging for free boronic acids due to their polarity and potential for decomposition on the stationary phase.[3][4]
Performance in Suzuki-Miyaura Cross-Coupling
While stability and handling are critical, the ultimate measure of performance is reactivity in the desired transformation. The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The boronic acid or ester participates in the crucial transmetalation step.
A common misconception is that the increased stability of the pinacol ester equates to lower reactivity. While free boronic acids can be intrinsically more reactive, the pinacol ester is readily activated in situ.[7] The base required for the Suzuki reaction facilitates the hydrolysis of the ester to the active boronate species, which then enters the catalytic cycle.[2]
The key performance difference often lies in the control offered by the pinacol ester. For highly reactive or unstable coupling partners, the slow, steady-state release of the active boronic acid from the stable pinacol ester "reservoir" can minimize side reactions. This often leads to cleaner reaction profiles and higher isolated yields of the desired product compared to using the more sensitive free boronic acid, which may decompose under the reaction conditions.[8]
Comparative Experimental Data
To illustrate these differences, consider a model Suzuki-Miyaura reaction between the boron reagent and a representative aryl bromide. The following table summarizes the expected outcomes based on the properties discussed.
| Parameter | This compound | This compound, Pinacol Ester | Rationale |
| Reagent Stability | Moderate; susceptible to degradation. | High; robust and stable for long-term storage. | The pinacol group protects the boron center. |
| Handling | Requires careful handling, sensitive to moisture. | Easy to handle, less hygroscopic. | Pinacol esters are generally more crystalline and less polar. |
| Typical Reaction Time | 2 - 8 hours | 4 - 16 hours | Free boronic acid is often more intrinsically reactive.[7] |
| Expected Yield | 75-90% (highly condition-dependent) | 85-95% (more reproducible) | Pinacol ester minimizes side reactions like protodeboronation. |
| Product Purity | Good to Excellent | Excellent to High | Cleaner reaction profile due to higher stability of the starting material. |
| Ease of Workup | Standard | Standard to Easier | Fewer boron-related impurities can simplify purification. |
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This protocol serves as a starting point; optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound OR its Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vessel
Workflow:
Step-by-Step Method:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or pinacol ester (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst (and ligand, if separate) to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally superior, but of selecting the right tool for the job.
-
Choose this compound for:
-
Rapid, exploratory reactions where reaction time is prioritized.
-
Well-established, robust coupling reactions where the stability of the free boronic acid is not a limiting factor.
-
Cost-sensitive applications where the potentially lower price of the acid is a deciding factor.
-
-
Choose this compound, Pinacol Ester for:
-
Reactions requiring high reproducibility and reliability, especially in medicinal chemistry or process development.
-
Couplings with sensitive or complex substrates where minimizing side reactions is paramount.
-
Multi-step syntheses where the boron-containing intermediate must be stored or handled over extended periods.
-
Applications where ease of handling and purification are significant considerations.
-
Ultimately, the pinacol ester often represents the more conservative and robust choice, providing a wider window for successful reaction optimization and a higher likelihood of a clean, reproducible outcome. Its superior stability and handling characteristics make it an invaluable asset for researchers tackling complex synthetic challenges.
References
- Vertex AI Search. (2024). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24, 3510-3514.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- ResearchGate. (2020). Comparison of reactivity of different boron reagents.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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A Comparative Guide to Kinetic Studies of Suzuki Coupling with (3-Amino-4,5-difluorophenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the synthesis of complex biaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for this purpose due to its functional group tolerance and mild conditions.[1] Among the vast array of available building blocks, (3-Amino-4,5-difluorophenyl)boronic acid is of particular interest. Its unique electronic properties—conferred by two electron-withdrawing fluorine atoms and an electron-donating amino group—make it a valuable synthon for creating novel pharmaceutical candidates and fine chemicals.[2] The fluorine substituents can enhance metabolic stability and binding affinity, while the amino group provides a handle for further functionalization.[3][4]
However, the very electronic features that make this boronic acid attractive also influence its reactivity, stability, and, consequently, the kinetics of the coupling reaction. A thorough kinetic study is not merely an academic exercise; it is essential for process optimization, scaling, and ensuring batch-to-batch reproducibility. This guide provides a framework for designing and executing kinetic studies for the Suzuki coupling of this compound, comparing alternative catalysts and analytical methodologies to generate robust, reliable data.
The Mechanistic Heartbeat: Understanding the Suzuki-Miyaura Catalytic Cycle
A meaningful kinetic study is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is generally accepted to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[6][8] The electronic properties and steric bulk of the ligands on the palladium center are critical here; electron-rich and bulky ligands facilitate this step.[9]
-
Transmetalation : In this step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10] The choice of base and solvent can significantly impact the rate and efficiency of transmetalation, which can become rate-limiting, especially with sterically hindered or electronically deactivated boronic acids.[11]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12] This step is typically fast, but its rate can also be influenced by the steric and electronic nature of the ligands and the coupled fragments.
Any of these steps can be the bottleneck of the reaction, and a kinetic analysis aims to identify which one it is and how different reaction parameters can modulate its rate.
Designing the Kinetic Experiment: A Comparative Approach
To obtain meaningful kinetic data, a robust experimental design is paramount. We will compare two primary catalytic systems and outline a universal protocol for monitoring the reaction.
Alternative 1: Traditional Catalyst System
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
-
Rationale: This is a classic, well-understood catalyst. It serves as an excellent baseline for comparison. However, it is air-sensitive, and the dissociation of phosphine ligands in solution can lead to complex speciation, complicating kinetic models.[5]
-
Typical Conditions: 1-5 mol% Pd(PPh₃)₄, a base like K₂CO₃ or K₃PO₄, and a solvent such as 1,4-dioxane or toluene, often with an aqueous phase.[13]
Alternative 2: Modern Pre-catalyst System
-
Catalyst: (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr.[14][15]
-
Rationale: PEPPSI-type precatalysts are air- and moisture-stable, making them operationally simple and highly reproducible.[16][17] They typically generate the active Pd(0)-NHC (N-Heterocyclic Carbene) species in situ with high efficiency, leading to faster reaction rates and lower catalyst loadings.[14][18] The well-defined nature of the active species simplifies kinetic analysis.
-
Typical Conditions: 0.1-2 mol% Pd-PEPPSI-IPr, a base like K₂CO₃, and a solvent like THF at temperatures from 40-80 °C.[16]
Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
This method involves monitoring the concentration of reactants and products over the entire course of a single reaction. It is data-rich and highly efficient compared to the method of initial rates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole as a model substrate)
-
Palladium catalyst/precatalyst (e.g., Pd-PEPPSI-IPr)
-
Base (e.g., K₂CO₃, dried)
-
Anhydrous solvent (e.g., THF)
-
Internal standard for analysis (e.g., dodecane for GC, biphenyl for HPLC)
-
Reaction vessel (e.g., three-neck flask with condenser, magnetic stirrer, and septum)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle with temperature controller
-
Syringes and needles for sampling
Step-by-Step Methodology:
-
Reactor Setup: Assemble the reaction vessel, ensuring it is clean and dry. Place a stir bar inside and connect the condenser and inert gas line.
-
Reagent Charging: To the flask, add the aryl halide (e.g., 1.0 mmol), this compound (1.2-1.5 mmol), the base (e.g., 3.0 mmol), and the internal standard (e.g., 0.5 mmol).
-
Inerting: Seal the flask and purge with inert gas for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the anhydrous solvent (e.g., 10 mL) via syringe.
-
Equilibration: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60 °C). Allow the temperature to stabilize for 10-15 minutes.
-
Initiation (Time Zero): In a separate vial, dissolve the palladium precatalyst (e.g., 0.01 mmol Pd-PEPPSI-IPr) in a small amount of solvent (~1 mL). Inject this catalyst solution into the reaction mixture. This marks time t=0.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60, 90, 120 min), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by dispensing it into a vial containing a small amount of a quenching solution (e.g., dilute HCl in ethyl acetate) to stop the reaction. This also protonates the amine for easier analysis.
-
Analysis: Analyze the quenched samples by a suitable chromatographic method (HPLC or GC) to determine the concentration of the starting material and product relative to the internal standard.
Performance Comparison and Data Interpretation
The data generated from the kinetic runs allows for a direct comparison of different catalytic systems. By plotting the concentration of the product versus time, one can visualize the difference in reaction rates.
Catalyst Performance
A comparison between a traditional Pd(PPh₃)₄ catalyst and a modern Pd-PEPPSI-IPr precatalyst is expected to show significant differences. The PEPPSI system will likely exhibit a much shorter induction period and a higher overall rate.
Table 1: Hypothetical Comparative Kinetic Data
| Time (min) | Product Yield (%) with Pd(PPh₃)₄ (2 mol%) | Product Yield (%) with Pd-PEPPSI-IPr (0.5 mol%) |
| 0 | 0 | 0 |
| 5 | 8 | 35 |
| 15 | 25 | 78 |
| 30 | 45 | 95 |
| 60 | 70 | >99 |
| 120 | 92 | >99 |
Interpretation:
-
Higher Activity: The Pd-PEPPSI-IPr system achieves a near-complete conversion in 30 minutes with only 0.5 mol% loading, while the Pd(PPh₃)₄ system requires 2 hours and a 4-fold higher catalyst loading to reach a similar point.[14][16] This highlights the superior turnover frequency of the NHC-based catalyst.
-
Process Implications: For drug development, using a more active catalyst like Pd-PEPPSI-IPr translates to shorter reaction times, lower energy consumption, reduced catalyst cost, and lower residual palladium in the final product—a critical factor in pharmaceutical manufacturing.[1][19]
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is crucial for accurate kinetic monitoring.
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Principle | Pros | Cons | Best For |
| HPLC/UPLC | Separation by polarity, UV detection | High accuracy, widely applicable, robust | Requires quenching, offline analysis, potential for sample degradation | Standard for most academic and industrial labs.[20] |
| Gas Chromatography (GC) | Separation by boiling point, FID/MS detection | Excellent for volatile compounds, high resolution | Requires quenching, offline analysis, derivatization may be needed for non-volatile compounds | Coupling partners and products that are thermally stable and volatile. |
| In-situ ¹⁹F NMR | Real-time monitoring of fluorine signals | Non-invasive, no quenching needed, provides structural info | Lower sensitivity, requires specialized probes, potential for mixing issues in NMR tube[21][22] | Ideal for this specific reaction due to the unique fluorine signals on the boronic acid and product, providing a clean window for observation.[23] |
| In-situ IR/Raman | Real-time monitoring of vibrational modes | Non-invasive, provides mechanistic insights | Complex data interpretation, signal overlap can be an issue | Identifying key intermediates and tracking functional group changes.[24] |
For the Suzuki coupling of this compound, in-situ ¹⁹F NMR spectroscopy is a particularly powerful, albeit specialized, option. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, meaning the signals for the boronic acid starting material and the biaryl product will be distinct and easily resolved, allowing for clean, real-time monitoring without the need for sampling and quenching.[22]
Potential Challenges: The Protodeboronation Side Reaction
A critical consideration when working with arylboronic acids, particularly those with electron-withdrawing groups, is the competitive side reaction of protodeboronation.[25] In this process, the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid. This can be catalyzed by the palladium complex itself or by the base, especially at elevated temperatures.[25]
Why it matters for kinetics:
-
Protodeboronation consumes one of the key reactants, leading to an inaccurate assessment of the main reaction's kinetics.
-
It lowers the final yield and generates impurities.
Mitigation Strategies:
-
Use a more active catalyst: Faster coupling reactions outcompete the slower protodeboronation. This is a key advantage of systems like Pd-PEPPSI.[26]
-
Optimize the base and solvent: Using milder bases (e.g., K₃PO₄ instead of stronger alkoxides) and carefully chosen solvents can reduce the rate of protodeboronation.
-
Lower reaction temperature: If the catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 40-60 °C) can significantly slow the decomposition pathway.
By understanding the fundamental mechanism and employing modern, high-activity catalysts and appropriate analytical techniques, researchers can develop a robust and highly optimized Suzuki-Miyaura coupling process for this compound. The kinetic data derived from these studies is invaluable for creating scalable, efficient, and reliable synthetic routes essential for the advancement of pharmaceutical and materials science.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. J. Org. Chem., 82(13), 6638–6646.
- Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Organometallics, 36(8), 1582–1594.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. Organic Letters, 19(23), 6510-6513.
- Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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Taylor & Francis Online. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- Alvarez-Ibarra, A., et al. (2007). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 26(11), 2877–2887.
- Geder, J., et al. (2015). Reaction monitoring using online vs tube NMR spectroscopy: seriously different results. Magnetic Resonance in Chemistry, 53(11), 923-926.
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ResearchGate. (n.d.). Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry. [Link]
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(2026, January 6). Back To School this compound Price Crushed By 35%. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Bruker. (n.d.). Reaction Monitoring. [Link]
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AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
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Bruker. (2017, April 4). Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7189-7193.
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
National Institutes of Health. (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]
- Liu, Y., & Hartman, R. L. (2019). Reaction kinetics of a water-soluble palladium-β-cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4(7), 1269-1278.
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
Chemical Communications. (n.d.). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. [Link]
-
Semantic Scholar. (n.d.). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
-
PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids: A Guide for Researchers
In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids stand out as remarkably versatile building blocks. Their utility in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, and their growing applications as sensors and enzyme inhibitors have solidified their importance. The strategic introduction of fluorine atoms onto the phenyl ring can dramatically modulate the physicochemical and biological properties of these molecules, leading to a fascinating dichotomy between fluorinated and non-fluorinated analogues. This guide provides an in-depth comparative analysis of these two classes of compounds, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
The Impact of Fluorination on Physicochemical Properties: A Tale of Two Acidities
The most fundamental property altered by fluorination is the Lewis acidity of the boronic acid. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[1] The introduction of highly electronegative fluorine atoms significantly increases the acidity, an effect that is dependent on the position and number of fluorine substituents.[2][3] This enhanced acidity is crucial for various applications, as it influences the reactivity and binding affinity of the molecule.
The electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boron center.[4] This effect is most pronounced when fluorine is in the ortho or meta positions. In the para position, the inductive electron-withdrawing effect is partially offset by the electron-donating resonance effect of the fluorine atom.[3] Consequently, the range of pKa values for fluorinated phenylboronic acids is quite broad, spanning from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[1][3]
| Compound | pKa |
| Phenylboronic Acid | 8.86[1] |
| 4-Fluorophenylboronic Acid | 8.77[1][3] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1][3] |
| (Trifluoromethoxy)phenylboronic acid (meta) | ~7.8[5] |
| (Trifluoromethoxy)phenylboronic acid (para) | ~7.8[5] |
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids.
This modulation of acidity has profound implications for reaction kinetics and biological interactions, as will be explored in the subsequent sections.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. Both fluorinated and non-fluorinated phenylboronic acids are competent coupling partners, but their reactivity profiles can differ significantly.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid to the Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Fluorination's Influence on Reactivity
The increased Lewis acidity of fluorinated phenylboronic acids can influence the transmetalation step, which is often rate-determining.[6] While a more Lewis acidic boron center might be expected to facilitate transmetalation, highly fluorinated phenylboronic acids can present challenges. Polyfluorinated arylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[7][8]
However, the use of appropriate bases and reaction conditions can mitigate this issue. For instance, cesium fluoride (CsF) has been shown to be an effective base in the Suzuki-Miyaura coupling of highly fluorinated arylboronic acids.[9][10] The choice of palladium catalyst and ligands is also crucial for achieving high yields and suppressing side reactions.[7][11]
In many cases, fluorinated phenylboronic acids can lead to higher reaction yields and faster reaction times compared to their non-fluorinated counterparts, particularly when coupled with electron-rich aryl halides.[12]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)2 is a common and relatively inexpensive palladium source. In the presence of a phosphine ligand like PPh3, it is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild base that is essential for the transmetalation step. It activates the boronic acid by forming a boronate species.
-
Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura couplings, allowing for the dissolution of both organic and inorganic reagents.
-
Degassing: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
Applications in Medicinal Chemistry and as Enzyme Inhibitors
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[13][14] Phenylboronic acids, particularly fluorinated ones, are valuable building blocks in the synthesis of complex pharmaceutical compounds.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be reversible inhibitors of serine proteases. The boron atom can form a covalent, yet reversible, bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[15]
Figure 2: Covalent interaction between a phenylboronic acid and a serine residue in an enzyme's active site.
The Advantage of Fluorination in Enzyme Inhibition
The increased Lewis acidity of fluorinated phenylboronic acids can enhance their potency as enzyme inhibitors.[16] A more electrophilic boron atom is more susceptible to nucleophilic attack by the active site serine, leading to a stronger interaction and a lower inhibition constant (Ki). The strategic placement of fluorine atoms can also lead to specific interactions with the enzyme's active site, further enhancing binding affinity and selectivity.[17]
Experimental Protocol: A General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a phenylboronic acid against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., trypsin, chymotrypsin)
-
Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Phenylboronic acid inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a series of dilutions of the phenylboronic acid inhibitor in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution to each well. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37 °C) for a set period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.
Causality Behind Experimental Choices:
-
Chromogenic Substrate: This allows for a continuous and straightforward measurement of enzyme activity through a color change.
-
Pre-incubation: This step is important to ensure that the inhibitor and enzyme have reached equilibrium before the substrate is added.
-
Control Wells: These are essential to determine the uninhibited enzyme activity and to account for any background absorbance.
-
IC50 Determination: This is a standard measure of inhibitor potency and allows for the comparison of different compounds.
Conclusion
The strategic fluorination of phenylboronic acids offers a powerful tool for modulating their chemical and biological properties. Compared to their non-fluorinated counterparts, fluorinated phenylboronic acids exhibit increased Lewis acidity, which can translate to altered reactivity in Suzuki-Miyaura coupling and enhanced potency as enzyme inhibitors. While challenges such as protodeboronation can arise with highly fluorinated systems, these can often be overcome with careful optimization of reaction conditions. For researchers in organic synthesis and drug discovery, a thorough understanding of the comparative advantages and disadvantages of fluorinated and non-fluorinated phenylboronic acids is essential for the rational design of new molecules and synthetic routes.
References
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]
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Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (2017). Semantic Scholar. [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. [Link]
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Influence of fluorine substituents on the properties of phenylboronic compounds. (2018). Pure and Applied Chemistry. [Link]
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Influence of fluorine substituents on the properties of phenylboronic compounds. (2017). Sci-Hub. [Link]
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Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. AWS. [Link]
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An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2020). Journal of Chemical Education. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). National Institutes of Health. [Link]
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Enzyme assays with boronic acid appended bipyridinium salts. (2009). PubMed. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2018). SciELO México. [Link]
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On the Computational Determination of the pK a of Some Arylboronic Acids. (2022). MDPI. [Link]
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pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
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Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Pendidikan Kimia. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). National Institutes of Health. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). National Institutes of Health. [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal. [Link]
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Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). MDPI. [Link]
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(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
-
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). MDPI. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). National Institutes of Health. [Link]
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Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024). RSC Publishing. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2009). National Institutes of Health. [Link]
-
Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (2021). National Institutes of Health. [Link]
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (2022). RSC Publishing. [Link]
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Resistance of Acetyl-, Formyl-, and Methoxy-Phenylboronic Acids to Boroxine Formation and their Employment in Fluoride Determination of Dental Formulations and Beverages by Fluorescence Quenching. Ejournal. [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]
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Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2023). American Chemical Society. [Link]
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How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]
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Applications of Fluorine in Medicinal Chemistry. Request PDF. [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Taylor & Francis Online. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]
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-
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A Comparative Guide to Validating the Purity of Synthesized (3-Amino-4,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the purity of building blocks such as (3-Amino-4,5-difluorophenyl)boronic acid is of paramount importance. As a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its purity directly influences reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols to ensure scientific integrity.
The Analytical Challenge of Boronic Acids
Boronic acids present unique analytical hurdles due to their propensity to form cyclic anhydrides, known as boroxines, through dehydration.[1][2] This, coupled with their high polarity, can complicate analysis and necessitate specialized methods to obtain accurate and reproducible purity data.[2] Therefore, a multi-pronged analytical approach is often required for comprehensive characterization.
Orthogonal Analytical Techniques for Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of this compound. A combination of chromatographic and spectroscopic methods provides a more complete picture of the compound's identity and impurity profile.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for separating the target compound from impurities.[3] The choice between them often depends on the desired throughput and resolution, with UHPLC offering faster analysis times.[2][4][5]
Methodology Rationale: A reversed-phase C18 column is typically effective for separating a broad range of boronic acids.[4][5] The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is critical for achieving optimal separation.[4][5] The use of a mass spectrometry (MS) detector provides invaluable information on the molecular weight of the main component and any impurities, aiding in their identification.[2][4][5]
Experimental Protocol: UHPLC-MS
-
Gradient: A linear gradient tailored to the specific separation.
-
Detector: Electrospray Ionization Mass Spectrometry (ESI-MS).[4][5]
-
Rationale: This method is designed for high-throughput analysis and minimizes the formation of boroxines and other adducts that can complicate mass spectra.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR each provide unique and complementary information.
-
¹H NMR: Provides information on the number and environment of protons, confirming the aromatic substitution pattern and the presence of the amino group.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom and helping to identify any isomeric impurities.
-
¹¹B NMR: Is a powerful technique for directly observing the boron atom and can distinguish between the sp²-hybridized boronic acid and sp³-hybridized boronate esters or other boron-containing species.[6][7][8]
Experimental Protocol: ¹H and ¹¹B NMR
-
Solvent: A suitable deuterated solvent such as DMSO-d₆ or D₂O.
-
¹H NMR: Acquire a standard proton spectrum to verify the chemical shifts and coupling constants of the aromatic protons.
-
¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[6] The chemical shift will indicate the hybridization state of the boron atom.[6][7][8]
-
Rationale: The combination of proton and boron NMR provides a comprehensive structural confirmation and can reveal the presence of impurities that may not be easily detectable by other methods.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and identifying impurities. Techniques like electrospray ionization (ESI) are commonly used for boronic acids.[4][5]
Challenges and Solutions: Boronic acids can be challenging to analyze by MS due to dehydration and the formation of various adducts.[1][9] Optimized instrument parameters and the use of specific mobile phases can help to minimize these issues and produce cleaner spectra with a prominent [M-H]⁻ ion.[4][5] Nano-LC-EI/MS has also been shown to be a robust method for analyzing a broad range of boronic acids, providing reproducible spectra.[10]
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| HPLC/UHPLC-UV | Purity, presence of UV-active impurities | High resolution, quantitative | May not detect non-UV active impurities |
| LC-MS | Purity, molecular weight of compound and impurities | High sensitivity and selectivity, aids in impurity identification[2][4][5] | Ionization suppression, complex spectra due to adducts[1] |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities | Quantitative, non-destructive | Can have overlapping signals, may not detect all impurities |
| ¹⁹F NMR | Confirmation of fluorine substitution, detection of fluoro-isomers | High sensitivity for fluorine, clean spectra | Only applicable to fluorinated compounds |
| ¹¹B NMR | Confirmation of boron presence and hybridization state | Directly observes the key functional group | Requires specialized tubes and sufficient concentration[6] |
Workflow for Purity Validation
A logical and systematic workflow ensures a thorough validation of the synthesized this compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Amino-4,5-difluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-Amino-4,5-difluorophenyl)boronic acid is an indispensable reagent in modern synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility in the lab is matched by the critical need for its responsible disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory compliance.
I. Hazard Assessment and Chemical Profile
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is a multi-functional molecule, and its hazards are a composite of its constituent parts: an aminophenyl group, a boronic acid moiety, and fluorine substituents.
Based on data for structurally similar compounds, the primary hazards include:
-
Skin and Eye Irritation: Like many boronic acids and aromatic amines, this compound is likely to cause irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[2][3][4]
-
Toxicity: While specific data for this compound is limited, aminophenyl compounds can have toxic properties, and boronic acids have come under scrutiny for potential mutagenic activity.[5] It is prudent to treat this compound as harmful if swallowed or inhaled.[2][6]
-
Environmental Hazard: Some boronic acids may be harmful to aquatic life.[7] Therefore, release into the environment must be strictly avoided.
The presence of fluorine atoms classifies this compound as a halogenated organic waste .[8][9] This is a critical designation that dictates the final disposal pathway.
II. The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to final disposal by certified professionals.
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Body Protection: A lab coat must be worn.
Proper segregation of chemical waste is the most critical step in preventing hazardous reactions and ensuring compliant disposal.[10][11]
-
Designate a Halogenated Organic Waste Container: this compound waste must be collected in a designated container for halogenated organic solids .[8] Do not mix it with non-halogenated waste.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or bases in the same container.[1][12]
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weighing paper) separately from liquid waste (e.g., solutions containing the compound). Liquid waste should also be placed in a designated halogenated organic solvent waste container.
The integrity and clear communication of a waste container's contents are vital for safety and compliance.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11][13] For solid waste, a sturdy, wide-mouthed plastic or glass jar is suitable. The original product container can be an excellent choice.[13]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10][11][14]
-
Storage Location: The SAA should be under the control of the lab personnel generating the waste.[14]
-
Segregation in Storage: Even within the SAA, ensure that containers of incompatible waste types are kept separate.[11]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[11] This prevents the release of vapors and protects the contents from contamination.
The final disposal of this compound must be handled by licensed professionals.
-
Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[11][15] They will provide specific guidance and schedule a pickup.
-
Recommended Disposal Method: Incineration: Due to its classification as a halogenated organic compound, the recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[16][17] This high-temperature process is designed to safely break down halogenated molecules.
-
Never Dispose Down the Drain: This compound should never be disposed of down the sink.[15][18] This can lead to environmental damage and non-compliance with regulations.
III. Spill and Decontamination Procedures
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including respiratory protection if the material is dusty.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Place the collected material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
-
Report the Spill: Report all spills to your institution's EHS office.
IV. Logical Framework for Disposal
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
References
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]
-
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MSDS of 3-Amino-4,5-difluorophenylboronic acid - Capot Chemical. Available at: [Link]
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SAFETY DATA SHEET - 3-Aminophenylboronic acid hemisulfate - Fisher Scientific. Available at: [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
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Hazardous Materials Disposal Guide | Nipissing University. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



